molecular formula C10H11ClO2 B1599407 5-Chloro-2-isopropoxybenzaldehyde CAS No. 28396-34-1

5-Chloro-2-isopropoxybenzaldehyde

Cat. No.: B1599407
CAS No.: 28396-34-1
M. Wt: 198.64 g/mol
InChI Key: VILJSXLMSJSWNL-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILJSXLMSJSWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409404
Record name 5-chloro-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28396-34-1
Record name 5-chloro-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-isopropoxybenzaldehyde (CAS Number: 28396-34-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxybenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, outlines methods for its purification and characterization, and explores its applications in medicinal chemistry. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their work.

Introduction: Strategic Importance in Synthesis

This compound is an aromatic aldehyde characterized by a chlorine atom and an isopropoxy group attached to the benzaldehyde framework.[2] Its structure is particularly valuable in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. The aldehyde group is a versatile functional handle for various transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions, including aldol and Wittig reactions. The chloro and isopropoxy substituents modulate the electronic properties of the aromatic ring and provide steric influence, which can be strategically exploited in the design of target molecules. This compound's utility is most pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a crucial building block for novel therapeutic agents and pesticides.[1]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in experimental settings.

Physicochemical Properties
PropertyValueSource
CAS Number 28396-34-1[2]
Molecular Formula C₁₀H₁₁ClO₂[2]
Molecular Weight 198.64 g/mol [2]
IUPAC Name 5-chloro-2-propan-2-yloxybenzaldehyde[2]
SMILES CC(C)OC1=C(C=C(C=C1)Cl)C=O[2]
Appearance Colorless liquid[1]
Boiling Point 287.4 °C at 760 mmHg[1]
Density 1.165 g/cm³[1]
Flash Point 119.5 °C[1]
Refractive Index 1.543[1]
Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 5-chlorosalicylaldehyde with an isopropyl halide in the presence of a base.[3]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[3] The phenolic hydroxyl group of 5-chlorosalicylaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 5-chlorosalicylaldehyde 5-chlorosalicylaldehyde Phenoxide Phenoxide intermediate 5-chlorosalicylaldehyde->Phenoxide Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Base->Protonated_Base Product This compound Phenoxide->Product SN2 attack Isopropyl_Halide Isopropyl Halide (e.g., 2-bromopropane) Halide_Ion Halide Ion (e.g., Br⁻) Isopropyl_Halide->Halide_Ion

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • 5-Chlorosalicylaldehyde

  • 2-Bromopropane (or 2-iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-chlorosalicylaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Purification TLC TLC Analysis Purified_Product->TLC NMR NMR Spectroscopy (¹H & ¹³C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR IR Spectroscopy Purified_Product->IR

Caption: Analytical workflow for this compound.

Spectroscopic Data (Predicted)

While experimental spectra are ideal, the following are predicted ¹H and ¹³C NMR chemical shifts based on the structure and data from similar compounds.

¹H NMR (CDCl₃, 400 MHz):

  • δ ~10.4 ppm (s, 1H, -CHO)

  • δ ~7.8 ppm (d, 1H, Ar-H)

  • δ ~7.5 ppm (dd, 1H, Ar-H)

  • δ ~7.0 ppm (d, 1H, Ar-H)

  • δ ~4.7 ppm (sept, 1H, -OCH(CH₃)₂)

  • δ ~1.4 ppm (d, 6H, -OCH(CH₃)₂)

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~189 ppm (C=O)

  • δ ~160 ppm (C-O)

  • δ ~135 ppm (C-Cl)

  • δ ~125-130 ppm (Ar-C)

  • δ ~115 ppm (Ar-C)

  • δ ~72 ppm (-OCH(CH₃)₂)

  • δ ~22 ppm (-OCH(CH₃)₂)

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of the chloro and isopropoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Role as a Synthetic Intermediate:

  • Scaffold for Heterocyclic Synthesis: The aldehyde functionality can be used to construct a wide range of heterocyclic rings, which are prevalent in many drug molecules.

  • Precursor for Schiff Bases: Reaction with primary amines yields Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

  • Synthesis of Chalcones: Condensation with acetophenones leads to the formation of chalcones, a class of compounds with diverse pharmacological activities.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex and biologically active molecules. This guide provides a solid foundation for its synthesis, purification, and characterization, empowering scientists to leverage its full potential in their synthetic endeavors.

References

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (URL: [Link])

  • This compound | C10H11ClO2 | CID 5199615 - PubChem. (URL: [Link])

  • 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL - Organic Syntheses Procedure. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • A divergent intermediate strategy yields biologically diverse pseudo-natural products - NIH. (URL: [Link])

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. (URL: [Link])

  • Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC - NIH. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

physical properties of 5-Chloro-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-isopropoxybenzaldehyde

Introduction

This compound is an aromatic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis. As a substituted benzaldehyde, its unique arrangement of a chloro group, an isopropoxy group, and an aldehyde function on a benzene ring makes it a versatile intermediate for the synthesis of more complex molecular architectures. Understanding its core physical and chemical properties is paramount for its effective use, from designing reaction conditions and ensuring purification efficiency to guaranteeing safe handling and storage. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and safety protocols, to support professionals in research and drug development.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is identified by its unique structural and naming conventions.

  • IUPAC Name: 5-chloro-2-(propan-2-yloxy)benzaldehyde[1]

  • CAS Number: 28396-34-1[1]

  • Molecular Formula: C₁₀H₁₁ClO₂[1]

  • Molecular Weight: 198.64 g/mol [1]

  • Canonical SMILES: CC(C)OC1=C(C=C(C=C1)Cl)C=O[1]

The structure consists of a benzaldehyde core with a chlorine atom at the C5 position and an isopropoxy group at the C2 position, ortho to the aldehyde. This substitution pattern dictates its electronic properties and reactivity.

Caption: 2D Structure of this compound.

Section 2: Core Physical Properties

The physical properties of a compound are critical for determining its appropriate handling, purification methods (such as distillation or recrystallization), and solvent selection for reactions.

PropertyValueSource(s)
Physical State Not explicitly stated, but likely a liquid or low-melting solid at room temperature.Inferred from related compounds
Boiling Point 287.4°C at 760 mmHg[2]
Flash Point 119.5°C[2]
XLogP3 2.8[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 3[1]

The high boiling point is characteristic of aromatic aldehydes of this molecular weight. The XLogP3 value of 2.8 indicates moderate lipophilicity, suggesting good solubility in many common organic solvents like ethers, esters, and halogenated hydrocarbons, and poor solubility in water.

Section 3: Methodologies for Property Determination

The trustworthiness of physical data relies on validated experimental protocols. The following outlines standard methodologies for characterizing a novel or synthesized compound like this compound.

Experimental Workflow

The characterization of a new chemical entity follows a logical progression from basic identity confirmation to detailed physical analysis.

G cluster_0 Molecular Structure cluster_1 Spectroscopic Output Structure This compound (C10H11ClO2) MS Mass Spec (MS) Confirms Molecular Weight (m/z for [M]+ and fragments) Structure->MS Ionization IR Infrared (IR) Identifies Functional Groups (C=O, C-O, C-Cl stretches) Structure->IR IR Absorption NMR NMR (¹H, ¹³C) Maps C-H Framework (Chemical shifts, coupling) Structure->NMR Magnetic Resonance

Sources

An In-Depth Technical Guide to 5-Chloro-2-isopropoxybenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 5-Chloro-2-isopropoxybenzaldehyde. We will delve into its fundamental properties, synthesis, characterization, reactivity, and its application as a versatile building block in the synthesis of complex organic molecules.

Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative. The strategic placement of a chloro group at the 5-position and an isopropoxy group at the 2-position makes it a valuable and stable intermediate for further chemical modifications. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating, sterically bulky isopropoxy group, creates a unique electronic and steric environment that influences its reactivity.

Quantitative data and molecular identifiers are summarized in the table below for quick reference.

IdentifierValueSource
IUPAC Name 5-chloro-2-(propan-2-yloxy)benzaldehyde[1]
CAS Number 28396-34-1[1]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.64 g/mol [1]
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Cl)C=O[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 287.4 °C at 760 mmHgN/A
Density 1.165 g/cm³N/A

Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis. This venerable Sₙ2 reaction provides a reliable method for forming the ether linkage.

Rationale of the Synthetic Route

The synthesis begins with 5-chlorosalicylaldehyde. The phenolic hydroxyl group is acidic and can be readily deprotonated by a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then attacks an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane, displacing the halide leaving group to form the desired ether. The choice of a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is critical to ensure complete deprotonation of the phenol without interfering with the aldehyde functionality. An aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion.

Visualized Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_end Final Product S1 5-Chlorosalicylaldehyde P1 1. Deprotonation: Formation of Phenoxide Anion S1->P1 S2 2-Bromopropane P2 2. Sₙ2 Attack: Nucleophilic displacement of Bromide S2->P2 S3 Potassium Carbonate (Base) S3->P1 S4 DMF (Solvent) S4->P1 P1->P2 P3 3. Work-up & Purification: Aqueous extraction followed by chromatography P2->P3 FP This compound P3->FP

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reagents & Equipment : 5-chlorosalicylaldehyde (1 equiv.), 2-bromopropane (1.2 equiv.), anhydrous potassium carbonate (2.0 equiv.), anhydrous dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-chlorosalicylaldehyde and anhydrous DMF. Begin stirring to dissolve the starting material.

  • Base Addition : Add anhydrous potassium carbonate to the solution. The suspension will become heterogeneous.

  • Alkylating Agent : Add 2-bromopropane to the mixture.

  • Reaction : Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction. Using excess K₂CO₃ ensures the equilibrium is shifted towards the deprotonated phenoxide, maximizing the reaction rate.

  • Work-up : Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined. Self-Validation: This aqueous work-up removes the DMF solvent and inorganic salts (KBr, excess K₂CO₃) from the organic product.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the final product as a light yellow liquid.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the predicted spectroscopic data based on the molecule's structure.

TechniquePredicted Data
¹H NMR δ ~10.4 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 4.7 (sept, 1H, -CH(CH₃)₂), 1.4 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ ~189 (CHO), 159 (C-O), 135 (C-Cl), 130 (Ar-C), 126 (Ar-C), 125 (Ar-C), 115 (Ar-C), 72 (-CH(CH₃)₂), 22 (-CH(CH₃)₂)
IR (cm⁻¹) ~2980 (C-H, sp³), ~2870 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1590, 1480 (C=C, aromatic), ~1250 (C-O-C, ether), ~820 (C-Cl)
Mass Spec (EI) M⁺ at m/z 198/200 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), key fragment at m/z 156/158 (loss of C₃H₆)

Rationale for Predictions:

  • ¹H NMR : The aldehyde proton is significantly deshielded. The aromatic protons show distinct splitting patterns based on their coupling with neighbors. The septet for the methine proton and the doublet for the methyl protons are characteristic of an isopropoxy group.

  • ¹³C NMR : The carbonyl carbon is the most downfield signal. The carbon attached to the oxygen is also deshielded, while the aliphatic carbons of the isopropyl group are upfield.

  • Mass Spectrometry : The presence of a single chlorine atom will result in a characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio, which is a definitive confirmation of its presence.

Chemical Reactivity and Applications in Drug Discovery

The primary locus of reactivity in this compound is the aldehyde functional group, making it a versatile precursor for a variety of molecular scaffolds used in medicinal chemistry.[2]

Key Transformations

The aldehyde can undergo several key reactions:

  • Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted benzylamines. This is a cornerstone reaction for building molecular diversity.

  • Condensation Reactions : It readily reacts with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones.[3] These products can be valuable intermediates themselves or the final target molecules with potential biological activity.

  • Oxidation : The aldehyde can be oxidized to the corresponding 5-chloro-2-isopropoxybenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction : The aldehyde can be reduced to 5-chloro-2-isopropoxybenzyl alcohol using mild reducing agents such as sodium borohydride.

Role as a Pharmaceutical Building Block

While not a final drug product itself, this intermediate is valuable for constructing more complex active pharmaceutical ingredients (APIs). The substituted phenyl ring serves as a rigid scaffold onto which other pharmacophoric features can be installed. Its derivatives have been explored in various contexts, including the synthesis of novel benzamide and benzoxazole structures with potential biological activities.[4][5] The combination of lipophilic (isopropoxy, chloro) and reactive (aldehyde) groups makes it an attractive starting point for library synthesis in lead discovery campaigns.

Visualized Reactivity Pathways

G cluster_reactions Key Synthetic Transformations Start This compound Amine Substituted Benzylamine Start->Amine 1. R₂NH 2. [H] (e.g., NaBH(OAc)₃) Schiff Schiff Base / Imine Start->Schiff RNH₂ (Condensation) Acid Carboxylic Acid Start->Acid [O] (Oxidation) Alcohol Benzyl Alcohol Start->Alcohol [H] (Reduction, e.g., NaBH₄)

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards[1]:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Recommended Handling Protocol
  • Engineering Controls : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling : Avoid contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water immediately.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aldehyde.

References

  • ResearchGate. Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. Available at: [Link]

  • ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Available at: [Link]

  • MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules 2017, 22(12), 2088. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Reaction of aldehyde I with amines. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Isomers of 5-Chloro-2-isopropoxybenzaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzaldehydes in Drug Development

Substituted benzaldehydes are a pivotal class of organic compounds, frequently serving as foundational scaffolds in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility stems from the reactive aldehyde functionality, which allows for a diverse range of chemical transformations, and the tunable nature of the aromatic ring, where substituent effects can profoundly influence molecular properties and biological activity. The interplay of electronic and steric effects of substituents can dictate binding affinities to biological targets, metabolic stability, and pharmacokinetic profiles.

The target molecule, 5-Chloro-2-isopropoxybenzaldehyde, and its structural isomers are of particular interest due to the presence of a halogen (chloro) and an alkoxy (isopropoxy) group. The chloro group can enhance membrane permeability and metabolic stability, while the isopropoxy group can modulate lipophilicity and participate in hydrogen bonding interactions. The relative positions of these substituents, along with the aldehyde, give rise to a fascinating array of structural isomers, each with potentially unique chemical and biological properties. This guide will delve into the synthesis, characterization, and differentiation of these isomers, providing a technical framework for their exploration in drug discovery programs.

Understanding the Structural Isomerism of this compound

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For this compound (C₁₀H₁₁ClO₂), we can classify the structural isomers into three main categories:

  • Positional Isomers of the Benzene Ring: These isomers arise from the different possible arrangements of the chloro, isopropoxy, and aldehyde groups on the benzene ring. There are a total of 10 such isomers.

  • Isomers of the Alkoxy Group: In this category, the isopropoxy group is replaced by its straight-chain isomer, the n-propoxy group.

  • Side-Chain Isomers: These isomers feature the chloro and/or aldehyde functionalities attached to the propyl side chain rather than the benzene ring.

The systematic exploration of these isomers is crucial, as even minor changes in substituent placement can lead to significant differences in biological activity.

Figure 1: Categories of structural isomers for C₁₀H₁₁ClO₂.

Synthetic Strategies for Accessing Chloroisopropoxybenzaldehyde Isomers

The synthesis of the various isomers of chloroisopropoxybenzaldehyde typically involves a multi-step approach, often starting from readily available chlorophenols or hydroxybenzaldehydes. The two primary retrosynthetic disconnections involve either the formation of the ether linkage or the introduction of the aldehyde group at a later stage.

Strategy 1: Williamson Ether Synthesis of Chlorohydroxybenzaldehydes

This is a robust and widely employed method for the preparation of aryl ethers. The general workflow involves the deprotonation of a substituted chlorohydroxybenzaldehyde with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an isopropyl halide.

Williamson_Ether_Synthesis Chlorohydroxybenzaldehyde Chlorohydroxybenzaldehyde Phenoxide Phenoxide Chlorohydroxybenzaldehyde->Phenoxide Base (e.g., K2CO3, NaH) Chloroisopropoxybenzaldehyde Chloroisopropoxybenzaldehyde Phenoxide->Chloroisopropoxybenzaldehyde Isopropyl halide (e.g., 2-bromopropane)

Figure 2: General workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the Williamson ether synthesis approach.

  • Starting Material: 5-Chloro-2-hydroxybenzaldehyde (also known as 5-chlorosalicylaldehyde).

  • Reagents: Anhydrous potassium carbonate (K₂CO₃), 2-bromopropane, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Procedure: a. To a solution of 5-chloro-2-hydroxybenzaldehyde in the chosen solvent, add an excess of anhydrous potassium carbonate. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ. The use of a solid base simplifies the workup procedure. b. Add 2-bromopropane to the reaction mixture. The amount should be in slight excess to ensure complete conversion of the phenoxide. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The choice of reflux temperature will depend on the solvent used. d. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. e. Remove the solvent from the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetone is chosen because it can solvate the potassium phenoxide, enhancing its nucleophilicity, without participating in the reaction.

  • Base: Anhydrous potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the acidic phenolic proton. The use of a stronger base like sodium hydride (NaH) could also be employed for less reactive systems.

  • Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction between the phenoxide and 2-bromopropane.

Strategy 2: Formylation of Chloro-isopropoxybenzene

An alternative strategy involves the introduction of the aldehyde group onto a pre-formed chloro-isopropoxybenzene ring. Several formylation methods can be employed, with the choice depending on the reactivity of the aromatic ring and the directing effects of the substituents.

  • Vilsmeier-Haack Reaction: This is a mild and efficient method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃). The isopropoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The regioselectivity of the formylation will be governed by the combined electronic and steric effects of these two groups.

  • Reimer-Tiemann Reaction: This method is suitable for the ortho-formylation of phenols. While less common for ethers, it can be a viable option if starting from a chlorophenol and performing the etherification after formylation. The reaction involves the use of chloroform and a strong base.

  • Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to introduce a formyl group. It is generally applicable to less activated aromatic rings.

Formylation_Strategies Chloro-isopropoxybenzene Chloro-isopropoxybenzene Chloroisopropoxybenzaldehyde Chloroisopropoxybenzaldehyde Chloro-isopropoxybenzene->Chloroisopropoxybenzaldehyde Formylating Agent (e.g., Vilsmeier reagent)

Figure 3: General workflow for formylation of a substituted benzene.

Characterization and Differentiation of Isomers

The unambiguous identification and differentiation of the various structural isomers of chloroisopropoxybenzaldehyde rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

  • ¹H NMR Spectroscopy:

    • Aldehyde Proton: The proton of the aldehyde group typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. Its chemical shift can be subtly influenced by the electronic effects of the other substituents.

    • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern on the benzene ring. The number of signals, their multiplicities (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (J-values) allow for the determination of the relative positions of the substituents.

    • Isopropoxy Group Protons: The isopropoxy group gives rise to a characteristic septet (for the CH proton) and a doublet (for the two CH₃ groups). The chemical shifts of these protons can also be affected by their proximity to the other substituents.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The carbon of the aldehyde group gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between δ 185 and 200 ppm.

    • Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The number of signals will correspond to the number of chemically non-equivalent carbons in the ring, providing further confirmation of the substitution pattern.

    • Isopropoxy Group Carbons: The isopropoxy group will show two distinct signals for the CH and CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups in a molecule.

  • C=O Stretch: A strong absorption band in the region of 1680-1715 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde. The exact position of this band can be influenced by the electronic nature of the ring substituents.

  • C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde group.

  • C-O Stretch (Ether): A strong absorption band in the region of 1200-1275 cm⁻¹ (for the aryl-O stretch) and around 1100 cm⁻¹ (for the alkyl-O stretch) indicates the presence of the ether linkage.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (198.64 g/mol for C₁₀H₁₁ClO₂). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure of the molecule. Common fragmentation pathways for benzaldehydes include the loss of the formyl group (CHO) and cleavage of the ether bond.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for the separation and purification of isomeric mixtures.

  • Gas Chromatography (GC): Positional isomers often have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. Coupling the GC to a mass spectrometer (GC-MS) allows for the identification of each separated isomer.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a powerful technique for separating isomers based on their differences in polarity.

Tabulated Data for Isomer Comparison

The following tables summarize the expected analytical data for the positional isomers of chloroisopropoxybenzaldehyde on the benzene ring. These values are predictive and may vary slightly depending on the specific experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Positional Isomers

IsomerAldehyde-HAromatic-HIsopropoxy-CHIsopropoxy-CH₃
2-Chloro-3-isopropoxy~10.37.2-7.8~4.7~1.4
2-Chloro-4-isopropoxy~10.26.9-7.9~4.6~1.3
2-Chloro-5-isopropoxy~10.37.0-7.8~4.6~1.3
2-Chloro-6-isopropoxy~10.47.0-7.5~4.5~1.4
3-Chloro-2-isopropoxy~10.47.1-7.7~4.7~1.4
3-Chloro-4-isopropoxy~10.27.0-8.0~4.7~1.4
3-Chloro-5-isopropoxy~10.17.5-7.8~4.7~1.4
4-Chloro-2-isopropoxy~10.47.0-7.8~4.6~1.3
4-Chloro-3-isopropoxy~10.17.3-7.9~4.8~1.4
5-Chloro-2-isopropoxy~10.47.0-7.8~4.7~1.4

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Positional Isomers

IsomerC=OAromatic-CIsopropoxy-CHIsopropoxy-CH₃
2-Chloro-3-isopropoxy~189115-160~72~22
2-Chloro-4-isopropoxy~190115-163~71~22
2-Chloro-5-isopropoxy~189115-160~71~22
2-Chloro-6-isopropoxy~190120-162~72~22
3-Chloro-2-isopropoxy~191115-158~72~22
3-Chloro-4-isopropoxy~190113-162~72~22
3-Chloro-5-isopropoxy~191120-158~71~22
4-Chloro-2-isopropoxy~190115-162~71~22
4-Chloro-3-isopropoxy~190115-160~72~22
5-Chloro-2-isopropoxy~190115-161~71~22

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Positional Isomers

IsomerC=O StretchC-O Stretch (Aryl)C-Cl Stretch
All Isomers1680-17151200-1275600-800

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structural isomers of this compound, with a focus on their synthesis and analytical characterization. The synthetic strategies outlined, primarily the Williamson ether synthesis and various formylation reactions, offer versatile pathways to access this diverse set of molecules. The detailed discussion of NMR, IR, and mass spectrometry, supplemented with predictive data, provides a robust framework for the unambiguous identification and differentiation of these isomers.

For researchers and drug development professionals, the systematic exploration of this isomeric library holds significant potential. The subtle variations in electronic and steric properties across the different isomers can translate into marked differences in biological activity, selectivity, and pharmacokinetic profiles. Future work in this area should focus on the parallel synthesis of these isomers to enable high-throughput screening against a range of biological targets. Furthermore, quantitative structure-activity relationship (QSAR) studies on this well-defined set of isomers could provide valuable insights into the key molecular features that govern their biological function, thereby guiding the design of next-generation therapeutic agents.

References

  • Organic Syntheses. An annual publication of detailed and checked procedures for the synthesis of organic compounds. ([Link])

  • PubChem. A public database of chemical molecules and their activities against biological assays. ([Link])

  • Reaxys. A comprehensive database of chemical reactions, substances, and properties. ([Link])

  • Journal of Organic Chemistry. A peer-reviewed scientific journal for original contributions of fundamental research in all branches of the theory and practice of organic chemistry. ([Link])

  • Tetrahedron Letters. A weekly international journal for the rapid publication of original research in organic chemistry. ([Link])

5-Chloro-2-isopropoxybenzaldehyde IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of complex organic molecules. The document details its chemical identity, including its IUPAC name and various synonyms, and presents a consolidated summary of its physicochemical properties. A core focus is placed on a validated synthetic protocol via Williamson ether synthesis, offering a step-by-step methodology and explaining the underlying mechanistic principles for researchers. Furthermore, this guide explores the compound's significant potential in drug discovery and agrochemical development, primarily as a versatile scaffold for generating novel bioactive compounds such as Schiff bases and other heterocyclic systems. The guide concludes with a critical summary of its safety and handling profile, grounded in established GHS classifications, to ensure its responsible use in a laboratory setting.

Chemical Identification

This compound is an aromatic aldehyde characterized by a chlorine atom and an isopropoxy group substituted on the benzene ring. This substitution pattern makes it a valuable and reactive building block in organic synthesis. Its formal identification details are summarized below.

IdentifierValueSource
IUPAC Name 5-chloro-2-(propan-2-yloxy)benzaldehyde
Common Synonyms This compound; 5-Chloro-2-isopropoxy-benzaldehyde; 2-Isopropoxy-5-chlorobenzaldehyde
CAS Number 28396-34-1
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.64 g/mol
SMILES CC(C)OC1=C(C=C(C=C1)Cl)C=O
InChIKey VILJSXLMSJSWNL-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in reactions and its handling requirements. It is typically a colorless liquid used widely in the synthesis of pharmaceuticals and agrochemicals.

PropertyValueSource
Appearance Colorless liquid
Boiling Point 287.4°C at 760 mmHg
Density 1.165 g/cm³
Flash Point 119.5°C
Vapor Pressure 0.00249 mmHg at 25°C
Refractive Index 1.543
XLogP3-AA 2.8
Topological Polar Surface Area 26.3 Ų

Synthesis and Mechanistic Insights

The most direct and widely employed method for preparing this compound is through the Williamson ether synthesis. This reaction pathway involves the O-alkylation of a phenol, in this case, 5-Chlorosalicylaldehyde (5-chloro-2-hydroxybenzaldehyde), with an isopropyl halide.

Synthetic Rationale and Experimental Protocol

The underlying principle is the deprotonation of the acidic phenolic hydroxyl group on 5-Chlorosalicylaldehyde by a mild base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane) in a classic Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chlorosalicylaldehyde (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 10 volumes).

  • Initiation of Reaction: Begin vigorous stirring of the suspension. Add 2-bromopropane (or 2-iodopropane, 1.2 equivalents) to the mixture using a dropping funnel.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain it at this temperature under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of the solvent. Pour the filtrate into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Mechanistic Causality
  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it would cause side reactions with the aldehyde or the alkyl halide.

  • Solvent Selection: A polar aprotic solvent like DMF or acetone is crucial. It effectively dissolves the reactants and stabilizes the intermediate phenoxide ion without participating in the reaction (i.e., it does not have acidic protons that could interfere with the base).

  • Reaction Mechanism: The formation of the phenoxide ion creates a potent nucleophile that subsequently attacks the secondary carbon of the 2-bromopropane. This proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if a chiral electrophile were used, though in this case, the isopropyl group is achiral.

Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 5-Chlorosalicylaldehyde Process Williamson Ether Synthesis (SN2 Reaction) Reactant1->Process Reactant2 2-Bromopropane Reactant2->Process Reagents K₂CO₃ (Base) DMF (Solvent) 60-80°C Reagents->Process Product This compound Process->Product

Caption: Williamson ether synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a highly valuable intermediate for constructing more complex molecular architectures. Its utility stems from the reactive aldehyde group and the specific substitution pattern on the aromatic ring.

  • Core Scaffold for Bioactive Molecules: The compound serves as a foundational building block for synthesizing derivatives with potential pharmacological activity. Substituted benzaldehydes are precursors to a wide range of bioactive molecules, including stilbenes and chalcones, which have been investigated for antioxidant, anti-inflammatory, and anticancer properties.

  • Synthesis of Schiff Bases: The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These structures are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor effects, making them a focal point in medicinal chemistry.

  • Intermediate in Agrochemicals: Beyond pharmaceuticals, this molecule is an important intermediate in the development of new agrochemicals, where precise molecular structures are required to achieve targeted herbicidal or pesticidal activity.

  • Precursor for Heterocyclic Chemistry: The aldehyde can participate in various cyclization reactions to form heterocyclic compounds, which are a cornerstone of modern drug discovery.

Safety and Hazard Profile

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The compound's hazard profile is summarized by its GHS classifications.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important organic compound whose value lies in its role as a versatile synthetic intermediate. Its well-defined physicochemical properties, straightforward synthesis, and reactive functional group make it an indispensable tool for researchers in medicinal chemistry, drug discovery, and agrochemical science. A thorough understanding of its chemical behavior and safety profile, as outlined in this guide, is paramount for leveraging its full potential in the development of novel and impactful chemical entities.

References

  • PubChem. (n.d.). 5-Chlorosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]

  • Journal of Scientific Research. (2021). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Retrieved from [Link]

  • Carl

Methodological & Application

Application Notes and Protocols for the Wittig Reaction with 5-Chloro-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of Substituted Stilbenes

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its reliable and versatile construction of carbon-carbon double bonds.[1] This powerful olefination method transforms aldehydes and ketones into alkenes, offering a high degree of control over the location of the newly formed double bond.[2][3] This application note provides a detailed guide for utilizing 5-Chloro-2-isopropoxybenzaldehyde in Wittig reactions to synthesize substituted stilbene derivatives. Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[4]

The presence of the chloro and isopropoxy substituents on the benzaldehyde ring introduces electronic and steric factors that influence the reactivity of the carbonyl group and the stereochemical outcome of the reaction. This guide will delve into the mechanistic nuances, provide detailed experimental protocols, and offer insights into optimizing the reaction for the successful synthesis of 2-isopropoxy-5-chlorostilbene derivatives.

Mechanistic Overview: The Wittig Reaction Pathway

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[1][5] The reaction is driven by the formation of a very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

The generally accepted mechanism involves the following key steps:[5]

  • Ylide Formation: A phosphonium salt, typically prepared from the SN2 reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form a phosphorus ylide.[1]

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound.[5]

  • Oxaphosphetane Intermediate: This attack leads to the formation of a cyclic intermediate called an oxaphosphetane.[5]

  • Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene (the substituted stilbene) and triphenylphosphine oxide.[5]

The stereoselectivity of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. Stabilized ylides (containing an electron-withdrawing group on the ylide carbon) generally favor the formation of the (E)-alkene (trans-stilbene), while non-stabilized ylides (with alkyl or aryl groups on the ylide carbon) tend to produce the (Z)-alkene (cis-stilbene) as the major product.[5]

Wittig_Mechanism cluster_ylide_formation Step 1: Ylide Formation cluster_reaction Step 2-4: Olefination phosphonium_salt R-CH₂-P⁺(Ph)₃ X⁻ (Phosphonium Salt) ylide R-CH=P(Ph)₃ (Ylide) phosphonium_salt->ylide Deprotonation base Base aldehyde 5-Chloro-2-isopropoxy- benzaldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition product Substituted Stilbene oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

This section provides a detailed protocol for a typical Wittig reaction between this compound and a non-stabilized ylide, benzyltriphenylphosphonium ylide, generated in situ.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Example Mass/Volume
Benzyltriphenylphosphonium chloride388.881.1428 mg
This compound198.641.0199 mg
Sodium Hydride (60% dispersion in oil)24.001.248 mg
Anhydrous Tetrahydrofuran (THF)--20 mL
Saturated aqueous NH₄Cl solution--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Hexanes--As needed
Ethyl Acetate--As needed
Step-by-Step Protocol

I. Ylide Generation (in situ)

  • Under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF (10 mL) to the flask and stir the suspension.

  • Carefully add sodium hydride (60% dispersion in oil, 1.2 mmol, 48 mg) portion-wise to the stirred suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep orange or red color of the ylide indicates its successful generation.

II. Wittig Reaction

  • Dissolve this compound (1.0 mmol, 199 mg) in anhydrous THF (5 mL) in a separate dry flask under an inert atmosphere.

  • Slowly add the solution of the aldehyde to the ylide solution at room temperature via a syringe or dropping funnel.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

III. Work-up and Purification

  • After the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product will contain the desired stilbene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The less polar stilbene product will elute before the more polar triphenylphosphine oxide.[2]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Wittig Reaction cluster_workup Work-up and Purification A 1. Add benzyltriphenylphosphonium chloride to a dry flask. B 2. Add anhydrous THF. A->B C 3. Add NaH at 0°C. B->C D 4. Stir for 1-2h at RT (Ylide formation). C->D F 6. Add aldehyde solution to the ylide. D->F E 5. Dissolve this compound in anhydrous THF. E->F G 7. Stir for 12-24h at RT. F->G H 8. Quench with sat. aq. NH₄Cl. G->H I 9. Extract with Ethyl Acetate. H->I J 10. Dry and concentrate. I->J K 11. Purify by column chromatography. J->K

Caption: Experimental workflow for the Wittig reaction.

Key Considerations and Best Practices

  • Reagent Purity: The use of dry solvents and reagents is crucial for the success of the Wittig reaction, especially when using strong bases like sodium hydride or n-butyllithium.[1]

  • Base Selection: The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like NaH, n-BuLi, or NaNH₂ are required.[1] For stabilized ylides, weaker bases such as carbonates or hydroxides can be employed.[6]

  • Influence of Substituents: The electron-donating isopropoxy group at the ortho position may slightly decrease the reactivity of the aldehyde's carbonyl group. The electron-withdrawing chloro group at the para position will have an opposing electronic effect. The steric bulk of the ortho-isopropoxy group can also influence the approach of the ylide and may affect the E/Z ratio of the product.

  • Stereoselectivity: When using a non-stabilized ylide like benzyltriphenylphosphonium ylide, the (Z)-stilbene is often the major product. The E/Z ratio can be influenced by reaction conditions such as the solvent, temperature, and the presence of salts. For preferential synthesis of the (E)-isomer, the Horner-Wadsworth-Emmons reaction is a highly effective alternative.[7]

  • Purification: The removal of the triphenylphosphine oxide byproduct can sometimes be challenging. Column chromatography is the most common method.[2] In some cases, crystallization can also be effective if there is a significant difference in solubility between the product and the byproduct.

Data Summary

The following table provides a general overview of typical reaction parameters and expected outcomes for the Wittig reaction of substituted benzaldehydes. The specific values for this compound may vary and require experimental optimization.

ParameterTypical ConditionsExpected Outcome
Ylide Type Non-stabilized (e.g., from benzyltriphenylphosphonium chloride)Predominantly (Z)-alkene.
Stabilized (e.g., from (carbethoxymethylene)triphenylphosphorane)Predominantly (E)-alkene.
Base NaH, n-BuLi, NaNH₂, KHMDSEffective for non-stabilized ylides.
NaOEt, K₂CO₃, NaOHSuitable for stabilized ylides.
Solvent THF, Diethyl ether, DMSO, DMFAprotic solvents are generally preferred.
Temperature 0 °C to room temperatureMilder conditions often favor higher Z-selectivity with non-stabilized ylides.
Reaction Time 2 - 24 hoursMonitored by TLC.
Yield 60 - 95%Highly dependent on substrate and reaction conditions.

Conclusion

The Wittig reaction is a highly effective method for the synthesis of 2-isopropoxy-5-chlorostilbene derivatives from this compound. By carefully selecting the appropriate Wittig reagent and optimizing the reaction conditions, researchers can achieve good yields and control the stereochemical outcome of the reaction. The protocols and considerations outlined in this application note provide a solid foundation for the successful application of this important transformation in the synthesis of novel molecules for drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Nerz, J. (2012, March 30). The Wittig Reaction Synthesis of Stilbene [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig - Common Conditions. Retrieved from [Link]

  • YouTube. (2014, February 24). Wittig Reaction - Cis Stilbene 003 [Video]. [Link]

  • LibreTexts Chemistry. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

  • Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Wittig reagents. Retrieved from [Link]

Sources

Application Notes and Protocols: The Reaction of 5-Chloro-2-isopropoxybenzaldehyde with Amines in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Benzaldehyde Derivative

5-Chloro-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in modern organic synthesis, particularly in the construction of novel molecular architectures for drug discovery and materials science. Its unique substitution pattern—a chloro group at the 5-position and an isopropoxy group at the 2-position—imparts specific electronic and steric properties that influence its reactivity and the biological activity of its derivatives. The isopropoxy group, for instance, can act as a bioisosteric replacement for other functionalities, potentially improving a drug candidate's pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of the reaction of this compound with amines, focusing on the synthesis of Schiff bases and their subsequent reduction to N-substituted benzylamines. These products are of significant interest due to the prevalence of the N-benzylamine scaffold in a wide range of biologically active compounds, including those with anticancer and anti-inflammatory properties.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for synthesizing and characterizing these important classes of molecules.

Core Reactions and Mechanistic Insights

The primary reaction of this compound with primary amines is a condensation reaction that leads to the formation of a Schiff base, also known as an imine. This reaction is a cornerstone of organic chemistry and proceeds through a nucleophilic addition-elimination mechanism.

Part 1: Schiff Base Formation

The formation of a Schiff base from an aldehyde and a primary amine is a reversible reaction that is typically catalyzed by either an acid or a base. The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is then driven to completion by the acid- or base-catalyzed elimination of a water molecule to form the stable imine product.

Mechanism of Schiff Base Formation

Schiff_Base_Formation aldehyde This compound carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine + H+ (catalyst) Nucleophilic Attack amine Primary Amine (R-NH2) amine->carbinolamine schiff_base Schiff Base (Imine) carbinolamine->schiff_base - H2O Dehydration Reductive_Amination start This compound + Primary Amine imine_formation Schiff Base (Imine) Formation (in situ) start->imine_formation reduction Reduction imine_formation->reduction Reducing Agent (e.g., NaBH(OAc)3) product N-Substituted 5-Chloro-2-isopropoxybenzylamine reduction->product

Caption: General workflow for the reductive amination of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative Schiff base and its subsequent reduction to the corresponding N-substituted benzylamine.

Protocol 1: Synthesis of N-(5-chloro-2-isopropoxybenzylidene)aniline (Schiff Base)

This protocol details the synthesis of a Schiff base from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10 mL per gram of aldehyde).

  • Addition of Amine: To this stirring solution, add aniline (1.0 eq) dropwise at room temperature.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure N-(5-chloro-2-isopropoxybenzylidene)aniline.

Protocol 2: Reductive Amination to Synthesize N-(5-chloro-2-isopropoxybenzyl)aniline

This protocol describes the one-pot synthesis of the secondary amine via reductive amination.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine: Add aniline (1.0 eq) to the solution and stir for 30 minutes at room temperature to allow for the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a gentle reaction rate.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 4-12 hours. Monitor the progress by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-(5-chloro-2-isopropoxybenzyl)aniline.

Characterization of Products

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following tables provide expected spectroscopic data for the starting material and the products based on analogous compounds reported in the literature. [6][7][8] Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁ClO₂
Molecular Weight198.64 g/mol
AppearanceSolid
Safety HazardsHarmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.

Table 2: Representative Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound ~10.4 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.7 (sept, 1H, OCH), ~1.4 (d, 6H, CH₃)~189 (CHO), ~158 (C-O), ~135, ~129, ~128, ~125, ~115 (Ar-C), ~72 (OCH), ~22 (CH₃)~1680 (C=O), ~1250 (C-O)[M]+ calculated for C₁₀H₁₁ClO₂: 198.04
N-(5-chloro-2-isopropoxybenzylidene)aniline ~8.5 (s, 1H, CH=N), ~7.9-7.2 (m, 8H, Ar-H), ~4.7 (sept, 1H, OCH), ~1.4 (d, 6H, CH₃)~160 (CH=N), ~157 (C-O), ~152, ~136, ~130, ~129, ~126, ~121, ~115 (Ar-C), ~71 (OCH), ~22 (CH₃)~1625 (C=N)[M]+ calculated for C₁₆H₁₆ClNO: 273.09
N-(5-chloro-2-isopropoxybenzyl)aniline ~7.3-6.7 (m, 8H, Ar-H), ~4.6 (sept, 1H, OCH), ~4.3 (s, 2H, CH₂), ~3.9 (br s, 1H, NH), ~1.3 (d, 6H, CH₃)~153 (C-O), ~148, ~139, ~129, ~128, ~127, ~117, ~113, ~112 (Ar-C), ~71 (OCH), ~48 (CH₂), ~22 (CH₃)~3400 (N-H)[M]+ calculated for C₁₆H₁₈ClNO: 275.11

Applications in Drug Development

The N-benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The derivatives of this compound are of particular interest for several reasons:

  • Anticancer and Anti-inflammatory Potential: Structurally related N-benzylamine and salicylamide derivatives have demonstrated significant anticancer and anti-inflammatory activities. [3][5]The 5-chloro-2-alkoxy-N-benzylamine core can be further elaborated to target specific enzymes or receptors involved in cancer and inflammation pathways.

  • Modulation of Physicochemical Properties: The isopropoxy group can enhance the lipophilicity of a molecule compared to a hydroxyl group, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a key consideration in the design of centrally active drugs.

  • Bioisosterism: The isopropoxy group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's properties to optimize its efficacy and safety profile. [1][2] The synthetic routes outlined in this guide provide a robust platform for the generation of diverse libraries of N-substituted 5-chloro-2-isopropoxybenzylamines for screening in various biological assays.

Conclusion

The reaction of this compound with amines offers a straightforward and versatile approach to the synthesis of Schiff bases and N-substituted benzylamines. These compounds are valuable intermediates and potential drug candidates in their own right. The protocols and data presented in this guide are intended to empower researchers to explore the full synthetic and medicinal potential of this important class of molecules. By understanding the underlying reaction mechanisms and leveraging the provided experimental procedures, scientists can efficiently generate and characterize novel compounds for a wide range of applications in drug discovery and beyond.

References

  • El-Sayed, M. A., et al. (2020). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • Ienașcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • Singh, P., et al. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. PubMed. [Link]

  • Teli, M. K., & Shah, P. (2017). Input of Isosteric and Bioisosteric Approach in Drug Design. ResearchGate. [Link]

  • Thomas, R., et al. (2012). Structural and Biological Activity Study of (E)-N'-(5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Semantic Scholar. [Link]

  • Zendy. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]

  • Zhang, Y., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Fatahala, S. S., et al. (2024). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology. [Link]

  • Kumar, D., & Kumar, N. (2016). Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. PubMed. [Link]

  • Drug Design. (n.d.). Bioisosterism. [Link]

  • Ienaşcu, I. M. C., et al. (2008). Synthesis and characterisation of some N-substituted amides in 5-chloro-2-hydroxy-benzoic acid series. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis and characterizations of highly luminescent 5-isopropoxybenzo[rst]pentaphene Experimental and c. [Link]

  • ResearchGate. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. [Link]

  • ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

Scale-Up Synthesis of 5-Chloro-2-isopropoxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-2-isopropoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a substituted benzaldehyde, is a versatile scaffold for the development of novel bioactive molecules. The reliable and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and process development. This application note provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust protocol based on the Williamson ether synthesis, along with methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary or secondary alkyl halide.[1] In this specific application, the hydroxyl group of 5-chlorosalicylaldehyde is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with an isopropyl halide, displacing the halide and forming the desired ether linkage.[2]

Reaction:

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenolic hydroxyl group without competing side reactions. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the alcohol, generating hydrogen gas which bubbles out of the reaction mixture, driving the equilibrium towards the formation of the alkoxide.

Materials and Methods

Materials
Compound Formula MW ( g/mol ) Supplier Purity
5-ChlorosalicylaldehydeC₇H₅ClO₂156.57Commercially Available>98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Commercially Available60%
Isopropyl Bromide (2-Bromopropane)C₃H₇Br122.99Commercially Available>99%
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09Commercially AvailableAnhydrous
Diethyl Ether(C₂H₅)₂O74.12Commercially AvailableAnhydrous
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49Prepared in-house-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Commercially AvailableAnhydrous
HexaneC₆H₁₄86.18Commercially AvailableHPLC Grade
Ethyl AcetateC₄H₈O₂88.11Commercially AvailableHPLC Grade
Safety Precautions
  • Sodium Hydride: Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Isopropyl Bromide: Highly flammable liquid and vapor. May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[4]

  • Dimethylformamide (DMF): Combustible liquid. Harmful if swallowed or in contact with skin. Causes serious eye irritation.

  • 5-Chlorosalicylaldehyde: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn.

Detailed Scale-Up Synthesis Protocol (10 g Scale)

This protocol is designed for a 10-gram scale synthesis and can be adapted for larger quantities with appropriate considerations for reaction vessel size, heat transfer, and reagent addition rates.

Reaction Workflow

Synthesis_Workflow A 1. Reagent Preparation & Inerting B 2. Formation of Sodium Phenoxide A->B Add 5-chlorosalicylaldehyde to anhydrous DMF C 3. Williamson Ether Synthesis B->C Add Sodium Hydride (portion-wise) D 4. Reaction Quenching C->D Add Isopropyl Bromide (dropwise) E 5. Work-up & Extraction D->E Add sat. aq. NH4Cl F 6. Purification E->F Extract with Diethyl Ether, dry, and concentrate G 7. Product Characterization F->G Column Chromatography or Recrystallization Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 5-Chlorosalicylaldehyde B Sodium 5-chloro-2-formylphenoxide A->B + NaH - H₂ C This compound B->C + Isopropyl Bromide - NaBr

Sources

The Versatility of 5-Chloro-2-isopropoxybenzaldehyde in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Building Block in Medicinal Chemistry

5-Chloro-2-isopropoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of a reactive aldehyde group, a strategically positioned chloro substituent, and a bulky isopropoxy group imparts unique reactivity and allows for the construction of complex molecular architectures. These structural features make it a valuable building block in medicinal chemistry and drug discovery, as the resulting heterocyclic scaffolds are often found in biologically active molecules. This application note provides a detailed guide to the synthesis of key heterocyclic systems from this compound, including chalcones, pyrimidines, and quinolines, complete with mechanistic insights and detailed experimental protocols.

Core Synthetic Pathways

The primary utility of this compound in heterocyclic synthesis stems from its aldehyde functionality, which readily participates in condensation reactions. The chloro and isopropoxy groups modulate the electronic properties of the benzene ring and provide steric influence, which can be exploited to control regioselectivity in subsequent cyclization reactions. The main synthetic routes explored in this guide are:

  • Claisen-Schmidt Condensation: To form α,β-unsaturated ketones (chalcones), which are pivotal intermediates for a variety of heterocyclic systems.

  • Multicomponent Reactions: For the efficient one-pot synthesis of complex heterocycles like pyrimidines.

  • Friedländer Annulation: A classic method for the construction of the quinoline ring system.

Caption: Key synthetic transformations of this compound.

I. Synthesis of Chalcones: The Gateway to Diverse Heterocycles

The Claisen-Schmidt condensation is a fundamental reaction in organic synthesis that allows for the formation of chalcones from the reaction of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. Chalcones are not only biologically active compounds themselves but also serve as crucial precursors for the synthesis of various five- and six-membered heterocycles, such as pyrazolines, pyrimidines, and benzodiazepines.[1]

Mechanistic Insight

The base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(5-chloro-2-isopropoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derived from this compound and 4-aminoacetophenone. This chalcone is a valuable intermediate for further heterocyclic synthesis.

Materials:

  • This compound

  • 4-Aminoacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in ethanol (50 mL).

  • Aldehyde Addition: To the stirred solution, add this compound (1.98 g, 10 mmol).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (10 mL, 40% w/v) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice (200 g) and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with copious amounts of cold water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product in a desiccator. The crude chalcone can be further purified by recrystallization from ethanol to afford the pure product.

Expected Yield: ~85-95%

Characterization Data (Hypothetical):

AnalysisResult
Appearance Yellow solid
Melting Point 130-132 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, 1H), 7.60 (d, 2H), 7.30 (m, 2H), 6.90 (d, 1H), 6.70 (d, 2H), 4.60 (sept, 1H), 4.10 (br s, 2H), 1.40 (d, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 188.0, 155.0, 148.0, 142.0, 131.0, 130.0, 129.0, 128.0, 125.0, 122.0, 115.0, 114.0, 72.0, 22.0

II. Synthesis of Pyrimidine Derivatives via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[2] This approach is highly efficient and atom-economical, making it attractive for the synthesis of libraries of compounds for drug discovery. Pyrimidine derivatives, known for their wide range of biological activities, can be readily synthesized using MCRs involving an aldehyde, an active methylene compound, and a source of amidine.[3]

Detailed Protocol: One-Pot Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a hypothetical Biginelli-type reaction for the synthesis of a dihydropyrimidinone derivative using this compound.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Catalytic amount of hydrochloric acid (HCl)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.98 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol) in ethanol (25 mL).

  • Acid Catalyst: Add a few drops of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Sources

Application Note & Protocol: The Strategic Use of 5-Chloro-2-isopropoxybenzaldehyde in Solid-Phase Organic Synthesis for the Generation of Novel Chemical Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Scaffolding Diversity in Drug Discovery

Solid-Phase Organic Synthesis (SPOS) has revolutionized the landscape of medicinal chemistry and drug discovery.[1][2] This technique, pioneered by Bruce Merrifield, facilitates the construction of complex molecules on an insoluble polymer support, streamlining the purification process and enabling high-throughput synthesis of compound libraries.[1] The aldehyde functionality is a cornerstone of synthetic chemistry, prized for its versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds. Substituted benzaldehydes, such as 5-Chloro-2-isopropoxybenzaldehyde, serve as valuable building blocks, introducing specific steric and electronic properties into the final molecular architecture. This application note details a validated protocol for the use of this compound in a solid-phase Ugi four-component reaction (Ugi-4CR), a powerful tool for the rapid generation of diverse peptidomimetic libraries.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₂PubChem CID 5199615[3]
Molecular Weight 198.64 g/mol PubChem CID 5199615[3]
IUPAC Name 5-chloro-2-propan-2-yloxybenzaldehydePubChem CID 5199615[3]
Appearance (Typically) Off-white to yellow solidN/A
Solubility Soluble in common organic solvents (DCM, DMF, THF)N/A

The unique substitution pattern of this compound—featuring a moderately electron-withdrawing chloro group and a bulky, electron-donating isopropoxy group—offers a distinct advantage in modifying the electronic and conformational properties of the resulting products. The ortho-isopropoxy group can influence the orientation of the aldehyde during the reaction, potentially leading to specific stereochemical outcomes.

Core Application: Solid-Phase Ugi Four-Component Reaction

The Ugi-4CR is a cornerstone of multicomponent reaction chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] Its adaptation to a solid-phase format is particularly advantageous for library synthesis, as one component can be anchored to the resin while the others are varied in solution, leading to a vast array of products with minimal purification effort.

Causality Behind the Experimental Design:

  • Resin Choice: Rink Amide resin is selected due to its acid-lability, allowing for cleavage of the final product from the solid support under mild conditions (typically with trifluoroacetic acid), yielding a primary amide at the C-terminus. This functionality is often desirable in bioactive molecules.[5]

  • Immobilization Strategy: The carboxylic acid component (an Fmoc-protected amino acid) is first anchored to the resin. This "scaffold-on-resin" approach is robust and allows for the subsequent reaction with diverse aldehydes, amines, and isocyanides.

  • Solvent System: A mixture of Dichloromethane (DCM) and Trimethyl orthoformate (TMOF) is used. DCM is an excellent swelling solvent for polystyrene-based resins, ensuring reagent accessibility to the reactive sites.[2] TMOF acts as a dehydrating agent, crucial for driving the initial imine formation between the aldehyde and the amine to completion, thereby maximizing the yield of the Ugi product.

  • Reagent Stoichiometry: A significant excess of the soluble reagents (aldehyde, amine, isocyanide) is used to drive the reaction to completion on the solid support, a fundamental principle of solid-phase synthesis.[2]

Workflow Diagram: Ugi-4CR on Solid Support

Ugi_Workflow cluster_resin_prep Resin Preparation & Loading cluster_Ugi Ugi Four-Component Reaction cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Load_AA Couple Fmoc-Amino Acid (HBTU/DIPEA) Fmoc_Deprotect->Load_AA Fmoc_Deprotect_2 Fmoc Deprotection of N-terminus Load_AA->Fmoc_Deprotect_2 Ugi_Reaction Add Ugi Reagents: 1. This compound 2. Primary Amine 3. Isocyanide (DCM/TMOF) Fmoc_Deprotect_2->Ugi_Reaction Wash Wash Resin (DCM, MeOH) Ugi_Reaction->Wash Cleave Cleave Product (TFA/TIS/H₂O) Wash->Cleave Purify Purify by HPLC Cleave->Purify

Caption: Workflow for the solid-phase Ugi-4CR.

Reaction Mechanism Overview

Ugi_Mechanism Aldehyde R1-CHO (this compound) Imine [R1-CH=NR2]⁺ Aldehyde->Imine + H⁺, -H₂O Amine R2-NH2 Amine->Imine + H⁺, -H₂O Nitrile Intermediate Imine->Nitrile Nucleophilic attack Isocyanide R3-NC Isocyanide->Nitrile Nucleophilic attack Adduct α-Adduct Nitrile->Adduct Nucleophilic attack Carboxylate Resin-AA-COO⁻ Carboxylate->Adduct Nucleophilic attack Product Final Product (on resin) Adduct->Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g loading)

  • Fmoc-protected amino acids (e.g., Fmoc-Gly-OH)

  • This compound

  • Primary amines (e.g., Benzylamine)

  • Isocyanides (e.g., tert-Butyl isocyanide)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trimethyl orthoformate (TMOF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • HPLC-grade acetonitrile and water

Protocol Steps:

Part 1: Resin Preparation and Amino Acid Loading

  • Resin Swelling: Place Rink Amide resin (100 mg, 0.06 mmol) in a fritted syringe reaction vessel. Swell the resin in DMF (2 mL) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (2 mL) to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. This step removes the Fmoc protecting group from the Rink Amide linker, exposing the free amine.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first building block, Fmoc-Gly-OH (3 eq., 0.18 mmol, 54 mg), and HBTU (3 eq., 0.18 mmol, 68 mg) in DMF (1 mL).

    • Add DIPEA (6 eq., 0.36 mmol, 63 µL) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL). Dry the resin under vacuum.

Part 2: Ugi Four-Component Reaction

  • Final Fmoc Deprotection: Swell the amino acid-loaded resin in DMF (2 mL). Perform Fmoc deprotection as described in Step 1.2, followed by the washing protocol in Step 1.3. This exposes the N-terminal amine of the glycine, which will serve as the amine component in the Ugi reaction.

  • Reagent Solution Preparation: In a clean vial, prepare the Ugi reaction cocktail:

    • Dissolve this compound (10 eq., 0.6 mmol, 119 mg) in 1.5 mL of a 1:1 mixture of DCM and TMOF.

    • Add the primary amine (e.g., Benzylamine, 10 eq., 0.6 mmol, 66 µL).

    • Add the isocyanide (e.g., tert-Butyl isocyanide, 10 eq., 0.6 mmol, 68 µL).

  • Ugi Reaction: Add the prepared reagent solution to the resin. Seal the reaction vessel and agitate at room temperature for 24-48 hours.

  • Final Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5 x 2 mL), DMF (5 x 2 mL), and MeOH (5 x 2 mL). Dry the resin completely under vacuum.

Part 3: Cleavage and Product Isolation

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. (Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.)

  • Product Cleavage: Add the cleavage cocktail (2 mL) to the dried resin. Agitate at room temperature for 2 hours. The TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Isolation: Filter the resin and collect the filtrate into a clean tube. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the crude product, decant the ether, and dry the solid. Purify the product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Expected Results and Validation

The protocol is designed to be robust and high-yielding. The use of excess reagents and a dehydrating agent is expected to push the reaction to >90% conversion on the solid support.

ParameterExpected OutcomeValidation Method
On-Resin Conversion >90%Test cleavage of a small resin sample followed by LC-MS analysis.
Crude Purity 50-80%HPLC analysis of the crude product after cleavage.
Final Purity >95%HPLC analysis after purification.
Identity Confirmation Correct Mass/StructureHigh-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR.

This protocol provides a self-validating system. The purity and yield of the final product are direct measures of the efficiency of each step, from resin loading to the final cleavage. Poor outcomes would necessitate optimization of coupling times, reagent stoichiometry, or washing procedures.

Conclusion and Future Directions

This application note demonstrates a robust and reliable protocol for incorporating this compound into molecular scaffolds using solid-phase Ugi-4CR. The methodology is readily adaptable for high-throughput synthesis, allowing for the rapid generation of large, diverse libraries for screening in drug discovery programs. The specific electronic and steric features of this aldehyde can be exploited to fine-tune the pharmacological properties of the resulting compounds. Future work could involve exploring other multicomponent reactions or using this aldehyde as a key intermediate in the solid-phase synthesis of heterocyclic systems.

References

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Walsh, S. Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media, 2013.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ienaşcu, I. M. C., et al. "The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives." Journal of the Serbian Chemical Society, 2012.
  • Dömling, A., and Ugi, I. "Multicomponent Reactions with Isocyanides.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • "Gattermann-Koch reaction." Organic Chemistry – Specific Name Reactions. [Link]

  • D'Souza, D. M., and Müller, T. J. J. "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews, 2007.
  • Merrifield, R. B. "Solid Phase Synthesis (Nobel Lecture)." Angewandte Chemie International Edition in English, 1985. [Link]

  • Wisdomlib. Substituted Benzaldehyde: Significance and symbolism. [Link]

  • Various Authors. "Practical Protocols for Solid-Phase Peptide Synthesis 4.0." Materials and Protocols, Special Issue. [Link]

  • Armstrong, R. W., et al. "Multiple-Component Condensation Strategies for Combinatorial Library Synthesis." Accounts of Chemical Research, 1996.
  • Solid-Phase Heterocycle Synthesis Using Multicomponent Reactions. ResearchGate. [Link]

  • Kappe, C. O. "Controlled microwave heating in modern organic synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing Yield in 5-Chloro-2-isopropoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will explore the common synthetic routes, troubleshoot potential issues, and provide detailed, field-proven protocols to enhance your experimental success.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials and the specific challenges encountered in your laboratory. This guide will cover both methods, offering insights into the causality behind experimental choices to empower you to make informed decisions.

Two Primary Synthetic Routes:

  • Route A: Williamson Ether Synthesis followed by Formylation. This pathway begins with the O-alkylation of a substituted phenol, followed by the introduction of the aldehyde group.

  • Route B: Formylation followed by Williamson Ether Synthesis. This approach involves first creating the benzaldehyde structure and then adding the isopropoxy group.

This support center will delve into the intricacies of both routes, with a focus on troubleshooting and yield optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield in Williamson Ether Synthesis Step (Route A & B)

The Williamson ether synthesis is a robust method for forming ethers, but its efficiency can be compromised by several factors, particularly when dealing with substituted phenols.

Question: My Williamson ether synthesis is resulting in a low yield of the desired ether. What are the likely causes and how can I improve it?

Answer: Low yields in this SN2 reaction are typically due to competing elimination reactions, suboptimal reaction conditions, or issues with reagent quality. Here’s a breakdown of how to troubleshoot:

  • Competing E2 Elimination: The alkoxide, being a strong base, can promote the E2 elimination of the alkyl halide, especially with secondary halides like 2-bromopropane or 2-iodopropane. This side reaction produces propene gas and consumes your starting materials.

    • Solution:

      • Control Temperature: Maintain a moderate reaction temperature. While heat is necessary, excessive temperatures favor elimination over substitution.

      • Choice of Base: A milder base can sometimes be advantageous. While strong bases like sodium hydride (NaH) are effective in deprotonating the phenol, they can also promote elimination. Consider using potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), which are effective yet less aggressive.

      • Slow Addition of Alkyl Halide: Adding the isopropyl halide slowly to the reaction mixture can help maintain a low concentration of the electrophile, disfavoring the bimolecular elimination pathway.

  • Incomplete Deprotonation of the Phenol: For the reaction to proceed, the phenol must be fully converted to the more nucleophilic phenoxide.

    • Solution:

      • Use of a Strong Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the equilibrium towards the phenoxide. Ensure the NaH is fresh and handled under anhydrous conditions.

      • Anhydrous Conditions: Water will quench the base and the phenoxide, halting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Solution:

      • Polar Aprotic Solvents: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the phenoxide salt but not the nucleophilic oxygen, increasing its reactivity.

  • Steric Hindrance: While the isopropoxy group is not excessively bulky, steric hindrance around the phenolic oxygen can slow down the reaction.

    • Solution:

      • Longer Reaction Times: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting phenol is consumed. This may require extended reaction times (e.g., overnight).

Issue 2: Formation of Isomeric Byproducts During Formylation (Route A)

When formylating 4-chloro-1-isopropoxybenzene, the directing effects of the substituents can lead to the formation of isomeric products, complicating purification and reducing the yield of the desired this compound.

Question: I am observing the formation of multiple products in the formylation step. How can I improve the regioselectivity?

Answer: The isopropoxy group is an ortho-, para-directing activator, while the chloro group is a deactivating ortho-, para-director. This can lead to a mixture of products. The Vilsmeier-Haack and Reimer-Tiemann reactions have different mechanisms and can offer different selectivity profiles.

  • Vilsmeier-Haack Reaction: This reaction is generally sensitive to steric hindrance. The bulky Vilsmeier reagent will preferentially attack the less sterically hindered position.[1]

    • Troubleshooting:

      • Temperature Control: Running the reaction at lower temperatures can enhance selectivity. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

      • Slow Reagent Addition: Add the Vilsmeier reagent dropwise to the solution of your substrate to maintain a low concentration of the electrophile.

  • Reimer-Tiemann Reaction: This reaction proceeds via the formation of dichlorocarbene, which is highly reactive.[2] While it typically favors ortho-formylation, a mixture of ortho and para products is common.[2]

    • Troubleshooting:

      • Phase Transfer Catalyst: The use of a phase-transfer catalyst can sometimes improve the selectivity by facilitating the transport of the dichlorocarbene to the organic phase in a more controlled manner.

Issue 3: Difficult Purification of the Final Product

The final product, this compound, may be contaminated with starting materials, isomeric byproducts, or side products from the reaction, making purification challenging.

Question: I am struggling to obtain a pure sample of this compound. What purification methods are most effective?

Answer: A multi-step purification strategy is often necessary to achieve high purity.

  • Initial Workup:

    • Quenching: After the reaction is complete, carefully quench the reaction mixture. For the Vilsmeier-Haack reaction, this is typically done by pouring the mixture onto ice and then neutralizing with a base like sodium acetate or sodium hydroxide.[1]

    • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove any water-soluble impurities.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from isomers and other impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization/Suspension Method:

    • If you have a solid crude product that is a mixture of isomers, a suspension or slurry method can be very effective. This technique relies on the differential solubility of the isomers in a particular solvent system.

    • Procedure:

      • Suspend the crude solid in a solvent where the desired isomer has low solubility, but the undesired isomer is more soluble.

      • Stir the suspension for a period to allow the undesired isomer to dissolve.

      • Filter the solid, which will be enriched in the desired isomer.

      • Wash the solid with a small amount of the cold solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both routes are viable. Route B (formylation followed by etherification) may be advantageous if the starting material, 5-chloro-2-hydroxybenzaldehyde, is readily available. Route A (etherification followed by formylation) might be preferred if 4-chlorophenol is a more accessible starting material. The choice often comes down to the cost and availability of the initial starting materials and the specific challenges you face with each reaction in your lab.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-dimethylformamide (DMF) is a skin and respiratory irritant. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reimer-Tiemann Reagents: Chloroform is a suspected carcinogen and should be handled with extreme care in a fume hood. Strong bases like sodium hydroxide are corrosive.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions.

Protocol 1: Williamson Ether Synthesis of 5-Chloro-2-hydroxybenzaldehyde (Route B)

This protocol describes the O-isopropylation of 5-chloro-2-hydroxybenzaldehyde.

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Bromopropane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient).

Protocol 2: Vilsmeier-Haack Formylation of 4-Chloro-1-isopropoxybenzene (Route A)

This protocol outlines the formylation of the ether intermediate.

Materials:

  • 4-Chloro-1-isopropoxybenzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Dichloromethane

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cool the DMF to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-chloro-1-isopropoxybenzene (1.0 eq) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Add a solution of sodium acetate to neutralize the mixture.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient).

Data Presentation

Table 1: Typical Reagent Ratios and Conditions for Williamson Ether Synthesis

ParameterRecommended ValueRationale
Base NaH (1.2 eq) or K₂CO₃ (2.0 eq)NaH for complete deprotonation; K₂CO₃ is a milder alternative.
Alkyl Halide 2-Bromopropane or 2-Iodopropane (1.5 eq)Excess to drive the reaction to completion.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent to enhance nucleophilicity.
Temperature Room Temperature to 60 °CBalances reaction rate and minimizes side reactions.
Reaction Time 4-24 hoursMonitor by TLC for completion.

Table 2: Typical Reagent Ratios and Conditions for Vilsmeier-Haack Formylation

ParameterRecommended ValueRationale
Formylating Agent DMF (3.0 eq)Acts as both reagent and solvent.
Activating Agent POCl₃ (1.2 eq)To form the Vilsmeier reagent.
Solvent DMF or DichloromethaneDichloromethane can be used as a co-solvent.
Temperature 0 °C to 60 °CInitial cooling to control the exothermic reaction.
Reaction Time 2-6 hoursMonitor by TLC for completion.

Visualizations

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways cluster_route_a Route A cluster_route_b Route B A_start 4-Chlorophenol A_intermediate 4-Chloro-1-isopropoxybenzene A_start->A_intermediate Williamson Ether Synthesis A_end This compound A_intermediate->A_end Formylation (Vilsmeier-Haack or Reimer-Tiemann) B_start 4-Chlorophenol B_intermediate 5-Chloro-2-hydroxybenzaldehyde B_start->B_intermediate Formylation (Reimer-Tiemann) B_end This compound B_intermediate->B_end Williamson Ether Synthesis

Caption: Two primary synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

Troubleshooting_Williamson start Low Yield in Williamson Ether Synthesis check_elimination Evidence of Elimination? (e.g., propene) start->check_elimination check_phenol Unreacted Phenol Present? (TLC) check_elimination->check_phenol No solution_elimination Reduce Temperature Use Milder Base (K₂CO₃) Slow Alkyl Halide Addition check_elimination->solution_elimination Yes check_solvent Using Polar Aprotic Solvent? check_phenol->check_solvent No solution_phenol Use Stronger Base (NaH) Ensure Anhydrous Conditions Increase Reaction Time check_phenol->solution_phenol Yes solution_solvent Switch to DMF or Acetonitrile check_solvent->solution_solvent No end Improved Yield check_solvent->end Yes solution_elimination->end solution_phenol->end solution_solvent->end

Caption: A logical workflow for troubleshooting low yields in the Williamson ether synthesis step.

References

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-542. [Link]

  • Surati, M., Patel, K., & Patel, N. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3661-3671. [Link]

  • NRO Pedia. (n.d.). Vilsmeier-Haack Reaction. NRO Pedia. Retrieved from [Link]

  • Allen Digital. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Digital. Retrieved from [Link]

Sources

Navigating the Synthesis of 5-Chloro-2-isopropoxybenzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 5-Chloro-2-isopropoxybenzaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into the common challenges and side products encountered during its synthesis. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

I. The Synthetic Pathway: Understanding the Core Reaction and Potential Pitfalls

The most common and direct route to this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of 5-chlorosalicylaldehyde with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products 5-chlorosalicylaldehyde 5-Chlorosalicylaldehyde Target_Molecule This compound 5-chlorosalicylaldehyde->Target_Molecule Williamson Ether Synthesis (SN2) Side_Products Side Products 5-chlorosalicylaldehyde->Side_Products C-Alkylation / Other Reactions Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->Target_Molecule Isopropyl_Halide->Side_Products Elimination (E2) Base Base (e.g., K2CO3, NaH) Base->Target_Molecule

Caption: General overview of the Williamson ether synthesis for this compound and potential side reactions.

While seemingly straightforward, the nuances of this SN2 reaction and the reactivity of the starting materials can lead to several common side products. This guide will focus on identifying, understanding, and mitigating their formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: Low Yield of the Desired Product and a Gaseous Byproduct

Question: I'm getting a low yield of this compound, and I suspect a gas is being produced. What's happening?

Answer: The most likely culprit is a competing E2 elimination reaction of your isopropyl halide. Because you are using a secondary halide, the basic conditions required for the Williamson ether synthesis can also promote the elimination of HBr (or HI) to form propene gas.[1][2]

Causality: The phenoxide ion, formed by the deprotonation of 5-chlorosalicylaldehyde, is not only a good nucleophile for the desired SN2 reaction but also a reasonably strong base that can abstract a proton from the isopropyl halide, leading to elimination.[3]

Troubleshooting Flowchart:

Troubleshooting_E2_Elimination start Low Yield & Gas Evolution check_conditions Investigate Reaction Conditions start->check_conditions base_strength Is the base too strong? check_conditions->base_strength temperature Is the temperature too high? check_conditions->temperature solvent Is the solvent appropriate? check_conditions->solvent solution_base Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3). base_strength->solution_base solution_temp Run the reaction at a lower temperature (e.g., room temperature or slightly above). temperature->solution_temp solution_solvent Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2. solvent->solution_solvent

Caption: Decision-making process for mitigating E2 elimination.

Experimental Protocol: Minimizing E2 Elimination

ParameterRecommendationRationale
Base Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.Milder bases are less likely to promote the E2 elimination pathway.
Temperature Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Often, room temperature to 50°C is sufficient.Higher temperatures favor elimination over substitution.
Solvent Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]These solvents solvate the cation of the base, leaving a more "naked" and nucleophilic phenoxide anion, which favors the SN2 reaction.
Alkyl Halide If possible, use 2-iodopropane instead of 2-bromopropane.Iodide is a better leaving group, which can increase the rate of the SN2 reaction relative to the E2 reaction.
FAQ 2: An Isomeric Impurity is Detected in my Product

Question: My analytical data (e.g., NMR, LC-MS) shows an isomer of my desired product. What is it and how can I avoid it?

Answer: You are likely observing the product of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).[5]

Causality: While O-alkylation is generally favored, certain conditions can promote C-alkylation, particularly at the positions ortho and para to the hydroxyl group. The choice of solvent plays a crucial role here. Protic solvents can hydrogen-bond with the oxygen of the phenoxide, making it less nucleophilic and thereby increasing the likelihood of C-alkylation.[5]

Mitigation Strategies:

  • Solvent Choice: As with minimizing elimination, using polar aprotic solvents like DMF or DMSO is key. These solvents do not hydrogen-bond with the phenoxide oxygen, leaving it more available for the desired O-alkylation.[5]

  • Counter-ion: The nature of the cation can also influence the O/C alkylation ratio, though this is a more complex factor.

FAQ 3: My Product is Contaminated with a Carboxylic Acid

Question: I've isolated my product, but it's contaminated with 5-Chloro-2-isopropoxybenzoic acid. How did this happen?

Answer: The aldehyde functional group in your product is susceptible to oxidation to a carboxylic acid. This can occur under a few different scenarios.

Potential Causes:

  • Air Oxidation: Benzaldehydes, especially those with electron-donating groups like the isopropoxy group, can be slowly oxidized by atmospheric oxygen, particularly if exposed to light.[6]

  • Oxidizing Agents: If your reaction workup or purification involves any oxidizing agents, this could be the source of the impurity.

  • Harsh Basic Conditions: While less common for this specific transformation, very harsh basic conditions (especially in the presence of certain metal ions) can sometimes facilitate oxidation.

Prevention and Removal:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

  • Purification: The acidic nature of the carboxylic acid byproduct allows for easy removal. During your workup, you can wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your desired aldehyde product remains in the organic layer.

FAQ 4: I see Unreacted Starting Material and Another Aldehyde in my Crude Product

Question: Even after a long reaction time, I have unreacted 5-chlorosalicylaldehyde. I also see another product that appears to be an aldehyde. What could be happening?

Answer: This could be indicative of dealkylation of your product back to the starting material. Aryl isopropyl ethers can be cleaved under certain conditions.[7][8]

Causality: Lewis acids or strong protic acids can catalyze the cleavage of the ether bond. If your reaction conditions are inadvertently acidic, or if acidic impurities are present, you may observe this side reaction.

Troubleshooting:

  • Ensure Basic Conditions: Make sure your base is not fully consumed and that the reaction mixture remains basic throughout.

  • Neutralize Workup: During the workup, be cautious with any acidic washes. If an acid wash is necessary, perform it quickly and at a low temperature.

  • Purity of Reagents: Ensure your starting materials and solvent are free from acidic impurities.

Another, though less likely, possibility under very strong basic conditions and in the absence of an alkylating agent, is the Cannizzaro reaction of the starting 5-chlorosalicylaldehyde. This disproportionation reaction would yield 5-chloro-2-hydroxybenzyl alcohol and 5-chloro-2-hydroxybenzoic acid.[9][10] However, in a typical Williamson ether synthesis, the alkylation reaction is much faster.

III. Summary of Potential Side Products and Their Characteristics

Side ProductChemical NameFormation PathwayKey Identifying FeaturesMitigation Strategy
Propene PropeneE2 Elimination of isopropyl halideGaseous byproductUse a mild base, lower temperature, and a polar aprotic solvent.
C-Alkylated Isomer e.g., 4-Chloro-2-formyl-6-isopropylphenolC-Alkylation of the phenoxideIsomer of the desired productUse a polar aprotic solvent (DMF, DMSO).
Carboxylic Acid 5-Chloro-2-isopropoxybenzoic acidOxidation of the aldehydeAcidic impurityUse an inert atmosphere; remove with a basic wash during workup.
Dealkylated Product 5-ChlorosalicylaldehydeCleavage of the ether bondPresence of starting materialEnsure basic conditions are maintained; avoid acidic conditions.

IV. References

  • Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Academic Press.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link][3]

  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts. [Link][11]

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. [Link][5]

  • Cannizzaro Reaction. (n.d.). Organic Reactions. [Link][10]

  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. (2022, July 25). ResearchGate. [Link][6]

  • Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. (1979, October 1). The Journal of Organic Chemistry. [Link][7]

  • Dealkylation of Alkyl and Aryl Ethers with AlCl3 - NaI in the Absence of Solvent. (n.d.). Semantic Scholar. [Link][8]

Sources

Technical Support Center: Advanced Troubleshooting for Reactions Involving Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with substituted benzaldehydes, a cornerstone class of reagents in organic synthesis. While versatile, their reactivity is exquisitely sensitive to the nature and position of their ring substituents. This resource provides in-depth, field-tested solutions to common challenges, moving beyond simple protocols to explain the "why" behind the troubleshooting steps.

Section 1: The Wittig Reaction - Navigating Stereoselectivity and Reactivity Issues

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyls. However, when using substituted benzaldehydes, chemists often face challenges with yield and control of E/Z stereoselectivity. The electronic and steric profile of the substituent dictates the reactivity of the carbonyl and the stability of key intermediates.

Frequently Asked Questions (FAQs): Wittig Reaction

Q1: My Wittig reaction with an electron-withdrawing group (e.g., -NO₂, -CN) on the benzaldehyde is giving very low yields. What is the underlying cause and how can I fix it?

A1: This is a classic issue rooted in electronics. Electron-withdrawing groups (EWGs) deactivate the benzaldehyde carbonyl group, making it less electrophilic and therefore less reactive towards the ylide nucleophile. This slows down the initial cycloaddition step to form the oxaphosphetane intermediate, often leading to decomposition of the sensitive ylide before it can react.

Expert Insight: The key is to enhance the reaction rate without promoting ylide decomposition.

Troubleshooting Protocol: Enhancing Reactivity

  • Temperature Modification: While many Wittig reactions are run at or below room temperature to favor Z-alkene formation with unstabilized ylides, in this case, a moderate increase in temperature (e.g., from 0 °C to 40-50 °C) can provide the necessary activation energy. Monitor the reaction closely by TLC to avoid product degradation.

  • Use of Salt Additives: The presence of lithium salts (e.g., LiBr, LiI) can accelerate the formation of the oxaphosphetane and influence stereoselectivity. These salts coordinate to the oxygen atom of the betaine intermediate, modifying the reaction pathway. Add 1.2 equivalents of anhydrous LiBr to the reaction mixture along with the ylide.

  • Solvent Choice: Switch from non-polar solvents like THF to a more polar aprotic solvent such as DMF or DMSO. These solvents can better solvate the ionic intermediates and may accelerate the reaction.

Q2: I am using a sterically hindered benzaldehyde (e.g., 2,6-dimethylbenzaldehyde) and the reaction is not proceeding. How can I overcome this steric barrier?

A2: Severe steric hindrance around the carbonyl group can completely prevent the bulky phosphorus ylide from approaching the reaction center. This is a common point of failure for ortho-substituted systems.

Expert Insight: The solution lies in reducing the steric demand of the nucleophile or using a more reactive variant.

Troubleshooting Protocol: Overcoming Steric Hindrance

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate carbanion, is often more successful for hindered aldehydes. These carbanions are generally more nucleophilic and less sterically demanding than traditional Wittig ylides.

    • Step-by-Step HWE Protocol:

      • To a stirred suspension of NaH (1.1 eq) in dry THF at 0 °C, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise.

      • Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes until gas evolution ceases.

      • Cool the resulting solution back to 0 °C and add the sterically hindered benzaldehyde (1.0 eq) in THF dropwise.

      • Monitor the reaction by TLC. The HWE reaction typically favors the formation of the E-alkene.

  • Use of a Schlosser-Modified Ylide: For traditional Wittig reactions, generating the ylide in the presence of a second equivalent of organolithium reagent at low temperature can generate a "superbasic" ylide, which can exhibit different reactivity and selectivity profiles.

Troubleshooting Decision Workflow: Wittig & HWE Reactions

Caption: Decision tree for troubleshooting Wittig/HWE reactions.

Section 2: Reductive Amination - Suppressing Side Products

Reductive amination is a robust method for synthesizing amines, but it is a delicate balance of two reactions: imine/enamine formation and reduction. Substituents on the benzaldehyde can tip this balance, leading to undesired side products.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: My reductive amination is producing a significant amount of a secondary amine from my primary amine starting material (double alkylation). How do I prevent this?

A1: This occurs when the newly formed primary amine product is more nucleophilic than the starting amine and reacts with another molecule of benzaldehyde still present in the mixture. This is particularly problematic with electron-donating groups (EDGs) on the benzaldehyde, which make the carbonyl more susceptible to attack.

Expert Insight: The key is to control the stoichiometry and the rate of reduction versus the rate of imine formation. The imine of the product amine must not be allowed to form.

Troubleshooting Protocol: Preventing Double Alkylation

  • Use a Large Excess of the Amine: Employing a 3- to 5-fold excess of the starting primary amine shifts the equilibrium, making it statistically more likely for the aldehyde to react with the starting amine rather than the product amine. This is often the simplest and most effective solution.

  • Slow Addition of the Aldehyde: Instead of adding all reagents at once, add the substituted benzaldehyde slowly (e.g., via syringe pump over 1-2 hours) to a mixture of the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the product amine to react.

  • Choice of Reducing Agent: Use a sterically hindered or less reactive reducing agent that selectively reduces the protonated iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) is the gold standard for this reason. It is less reactive than sodium borohydride (NaBH₄) and tolerates the slightly acidic conditions that favor iminium ion formation.

Q2: I am observing a significant amount of alcohol byproduct, corresponding to the reduction of my starting benzaldehyde. What's wrong?

A2: This indicates that the reduction of the aldehyde is occurring faster than the formation of the imine. This is common when using powerful, unselective reducing agents like NaBH₄ or when the imine formation is slow (e.g., with a sterically hindered amine or a deactivated aldehyde).

Expert Insight: The rates must be re-balanced. Either speed up imine formation or slow down the reduction.

Troubleshooting Protocol: Minimizing Aldehyde Reduction

  • Pre-formation of the Imine: Mix the substituted benzaldehyde and the amine in the solvent (e.g., methanol or dichloroethane) with a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves. Stir for 1-2 hours at room temperature to form the imine before adding the reducing agent. This ensures the reducing agent primarily encounters the imine, not the aldehyde.

  • pH Control: Imine formation is catalyzed by mild acid (typically optimal around pH 5-6). Adding a small amount of acetic acid (AcOH) can accelerate imine formation significantly, giving it a kinetic advantage over aldehyde reduction. STAB is often used in conjunction with AcOH.

  • Switch to STAB: If you are using NaBH₄, switching to sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. Its lower reactivity provides a much wider window for the imine to form before any significant aldehyde reduction occurs.

Table 1: Common Reducing Agents and Their Characteristics

Reducing AgentReactivityOptimal pHCommon Side ProductsBest For...
Sodium Borohydride (NaBH₄)High7-10Alcohol (from aldehyde)Unhindered, reactive carbonyls
Sodium Cyanoborohydride (NaBH₃CN)Moderate3-6(Toxic HCN byproduct possible)Reactions where pH control is critical (now largely replaced by STAB)
Sodium Triacetoxyborohydride (STAB)Mild4-6None commonGeneral purpose, especially for sensitive substrates
H₂ / Catalyst (e.g., Pd/C)VariableNeutralOver-reduction productsScalable processes, debenzylation possible

Section 3: Grignard Reaction - Combating Enolization and Reduction

The Grignard reaction provides a direct route to secondary alcohols from aldehydes. However, the powerful basicity and nucleophilicity of the Grignard reagent can lead to competing side reactions, especially with functionally complex benzaldehydes.

Frequently Asked Questions (FAQs): Grignard Reaction

Q1: Instead of the expected secondary alcohol, I am recovering mostly my starting benzaldehyde and a byproduct from my Grignard reagent. What happened?

A1: This outcome points to two likely culprits:

  • Acidic Protons: If the substituted benzaldehyde has an acidic proton (e.g., a phenolic -OH, or -COOH), the Grignard reagent will act as a base and simply deprotonate the molecule rather than attacking the carbonyl. This consumes the reagent and halts the desired reaction.

  • Poor Quality Grignard Reagent: If the Grignard reagent was prepared improperly or has degraded due to exposure to moisture or air, its effective concentration will be low, leading to an incomplete reaction.

Expert Insight: Ensure all acidic protons are protected and verify the quality of your organometallic reagent.

Troubleshooting Protocol: Ensuring Nucleophilic Addition

  • Protecting Group Strategy: Before the Grignard reaction, protect all acidic functional groups. For example, a phenol can be protected as a silyl ether (e.g., using TBSCl) which is stable to Grignard reagents but easily removed later.

  • Grignard Titration: Never assume the concentration on the bottle is accurate. Titrate your Grignard reagent before use to determine its active concentration. A common method involves using a known amount of a scavenger like I₂ or a colorimetric indicator like 1,10-phenanthroline. This ensures you add the correct stoichiometry.

    • Quick Titration Protocol:

      • Dry a 25 mL flask and add 1 mL of a ~1 M solution of 2,2'-bipyridine in dry THF.

      • Slowly add the Grignard solution dropwise via syringe until a persistent pink/red color appears.

      • Record the volume added and calculate the molarity.

Q2: My Grignard reaction with a sterically bulky aldehyde (e.g., 2,4,6-triisopropylbenzaldehyde) is giving me the reduced alcohol (a primary alcohol) instead of the addition product. Why?

A2: When the carbonyl carbon is too sterically hindered for the Grignard nucleophile to attack, the reagent can act as a reducing agent instead. This occurs via a six-membered ring transition state where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon.

Expert Insight: You must either decrease the steric bulk of one of the reactants or use a reagent less prone to β-hydride transfer.

Troubleshooting Protocol: Favoring Addition over Reduction

  • Use an Organolithium Reagent: Alkyl lithium reagents (e.g., n-BuLi, MeLi) are generally less sterically demanding and less prone to acting as reducing agents than their Grignard counterparts. Substituting an organolithium for the Grignard reagent can often solve this problem.

  • Use an Organocerium Reagent (Luche Reduction conditions): Transmetalation of the Grignard reagent with cerium(III) chloride (CeCl₃) generates an organocerium (R-CeCl₂) species. These reagents are highly nucleophilic but have significantly lower basicity, which dramatically suppresses both reduction and enolization side reactions.

    • Protocol for Organocerium Reagent Generation:

      • Dry anhydrous CeCl₃ under vacuum with heating (~140 °C) for 2-3 hours.

      • Suspend the dried CeCl₃ (1.1 eq) in dry THF at -78 °C.

      • Add the Grignard reagent (1.0 eq) dropwise and stir for 1-2 hours at -78 °C.

      • Add the hindered benzaldehyde (1.0 eq) and let the reaction proceed.

Reaction Pathway Diagram: Grignard vs. Organocerium

G A R-MgX + Hindered Aldehyde B Nucleophilic Addition A->B Favored (Unhindered) C β-Hydride Transfer (Reduction) A->C Favored (Hindered) F Add CeCl₃ (Transmetalation) A->F D Desired Secondary Alcohol B->D E Primary Alcohol (Side Product) C->E G R-CeCl₂ + Hindered Aldehyde F->G G->B Highly Favored G->C Suppressed

Caption: Competing pathways for Grignard reagents and the effect of CeCl₃.

References

  • Title: The Wittig reaction: stereoselectivity and reaction mechanism Source: Royal Society of Chemistry URL: [Link]

  • Title: Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: A survey of reductive amination reactions Source: ScienceDirect URL: [Link]

  • Title: Easy Titration of Grignard and Organolithium Reagents Source: Organic Chemistry Portal URL: [Link]

  • Title: Grignard Reagent Source: Chemistry LibreTexts URL: [Link]

  • Title: Luche Reduction Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Storage and Handling of 5-Chloro-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable compound during storage and experimental use. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity and purity of your material.

Introduction: Understanding the Instability of this compound

This compound is a key intermediate in various synthetic pathways. However, like many aromatic aldehydes, its chemical stability can be a concern, potentially impacting experimental reproducibility and the quality of downstream products. The molecule's structure, featuring an aldehyde group, an isopropoxy ether linkage, and a chlorinated aromatic ring, presents several potential pathways for degradation. Understanding these vulnerabilities is the first step toward effective preservation.

This guide is structured to provide immediate answers to common questions through our FAQ section, followed by detailed troubleshooting protocols for specific issues you may encounter.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the stability of this compound.

Q1: My this compound has developed a white crystalline precipitate. What is it and why did it form?

A1: The white crystalline solid is most likely 5-chloro-2-isopropoxybenzoic acid. This is the result of the oxidation of the aldehyde functional group, a common degradation pathway for benzaldehydes.[1] This process, known as autoxidation, is a free-radical chain reaction that is often initiated by exposure to atmospheric oxygen and can be accelerated by light.[1]

Q2: I've noticed a yellowish discoloration in my stored this compound. Is it still usable?

A2: A yellow tint can be an early indicator of degradation, even in the absence of a visible precipitate.[1] While the compound might still be largely intact, the discoloration suggests the presence of impurities. We strongly recommend performing a purity analysis (e.g., by HPLC or GC) to determine the extent of degradation before use in a critical application.

Q3: What are the ideal storage conditions for this compound to maximize its shelf life?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to displace oxygen and prevent oxidation.[1]

  • Light Protection: Use an amber or opaque container to protect the compound from light, which can catalyze oxidation.[1]

  • Temperature Control: Store in a cool, dark place. Refrigeration can slow the rate of oxidation.[1]

  • Airtight Seal: Ensure the container is tightly sealed to prevent exposure to air and moisture.

Q4: Can I add a stabilizer to my this compound?

A4: Yes, the addition of a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone in small amounts (typically 10-100 ppm) can help to suppress autoxidation.[2] However, be aware that the presence of a stabilizer may interfere with certain downstream applications, so its use should be carefully considered and documented.

Q5: Besides oxidation, what other degradation pathways should I be concerned about?

A5: Two other potential degradation pathways are:

  • Hydrolysis: The isopropoxy ether linkage can be susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants and water. This would lead to the formation of 5-chloro-2-hydroxybenzaldehyde and isopropanol.

  • Photodegradation: Aromatic chloro compounds can be sensitive to light, potentially leading to dehalogenation or other photochemical reactions.

Troubleshooting Guide: Identifying and Resolving Decomposition Issues

This section provides a more detailed, step-by-step approach to troubleshooting common stability problems with this compound.

Issue 1: Visible Precipitate Formation (Suspected Oxidation)

Symptoms:

  • White crystalline solid observed in the liquid aldehyde.

  • Decrease in the purity of the main component as determined by analytical methods.

Causality: The aldehyde group is susceptible to autoxidation, a free-radical chain reaction with atmospheric oxygen, to form the corresponding carboxylic acid. This process is often initiated by light and trace metal impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitate formation.

Experimental Protocol: Purification of Oxidized this compound

  • Dissolution: Dissolve the aldehyde containing the precipitate in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The benzoic acid will react to form the water-soluble sodium salt and be extracted into the aqueous layer. Repeat the washing two to three times.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Optional Distillation: For very high purity, the aldehyde can be distilled under reduced pressure.

Issue 2: Discoloration and Purity Decrease (Without Precipitate)

Symptoms:

  • The aldehyde develops a yellow or brownish tint over time.

  • HPLC or GC analysis shows a decrease in the main peak area and the appearance of new impurity peaks.

Causality: Discoloration can be due to the formation of various minor degradation products from oxidation, hydrolysis, or photolytic reactions. Even small amounts of these impurities can affect the color.

Troubleshooting Workflow:

G A This compound B 5-Chloro-2-isopropoxybenzoic Acid A->B Oxidation (O₂, light) C 5-Chloro-2-hydroxybenzaldehyde A->C Hydrolysis (H₂O, H⁺/OH⁻) D Isopropanol C->D +

Caption: Major decomposition pathways of this compound.

Conclusion

By understanding the inherent chemical sensitivities of this compound and implementing the proper storage and handling procedures outlined in this guide, researchers can significantly extend the shelf-life and maintain the purity of this important chemical intermediate. Regular analytical monitoring is the ultimate confirmation of compound integrity.

References

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541. [Link]

  • ChemSynthesis. (2025). 5-chloro-2-hydroxybenzaldehyde. [Link]

  • Hindawi. (2014). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ResearchGate. (2010). 5-Chloro-2-hydroxybenzoic acid. [Link]

  • ACS Publications. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. [Link]

  • MDPI. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]

  • notino.co.uk. (n.d.). Fragrances and Aftershaves. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. [Link]

  • PubMed. (2008). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. [Link]

  • LCGC International. (2022). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]

  • Bio-protocol. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Link]

  • ResearchGate. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. [Link]

  • IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. [Link]

  • PubMed. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. [Link]

  • Waters Help Center. (n.d.). Sep-Pak XPoSure Aldehyde Sampler. [Link]

  • RSC Publishing. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. [Link]

  • YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. [Link]

  • PubMed. (n.d.). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. [Link]

Sources

Technical Support Center: Catalytic Reactivity of 5-Chloro-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-isopropoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sterically and electronically complex, building block. Here, we move beyond simple protocols to explore the causality behind catalyst selection and reaction outcomes, providing you with field-proven insights to troubleshoot and optimize your experiments.

Core Reactivity Profile: Understanding the Challenges

This compound presents a unique set of challenges and opportunities rooted in its structure. The aldehyde functionality is the primary site for many transformations, but its reactivity is significantly modulated by its substituents:

  • Ortho-Isopropoxy Group: This bulky group imparts significant steric hindrance , potentially impeding the approach of nucleophiles and catalysts to the aldehyde carbonyl. Electronically, it is an electron-donating group (EDG) by resonance, which slightly decreases the electrophilicity of the aldehyde carbon.

  • Para-Chloro Group: As an electron-withdrawing group (EWG) by induction, it slightly increases the aldehyde's electrophilicity. It also serves as a reactive handle for cross-coupling reactions.

The interplay of these steric and electronic factors governs catalyst selection and is often the root cause of common experimental issues.

General Troubleshooting Workflow

Before diving into catalyst-specific issues, it's crucial to have a systematic approach to diagnosing problematic reactions. Many experimental failures can be traced back to fundamental setup errors rather than complex catalyst kinetics.

G cluster_troubleshooting Troubleshooting Path start Reaction Underperforming (Low Yield / No Reaction) reagents Verify Starting Material Purity (NMR, LCMS) start->reagents Step 1 conditions Confirm Reaction Conditions (Temp, Atmosphere, Stirring) reagents->conditions Step 2 monitoring Analyze Reaction Aliquot (TLC, GC/MS, Crude NMR) conditions->monitoring Step 3 stalled Is the reaction stalled? (Starting material remains, no new product) monitoring->stalled side_products Are there significant side products? stalled->side_products No catalyst_issue Potential Catalyst Issue: - Deactivation - Incorrect Choice - Insufficient Loading stalled->catalyst_issue Yes steric_issue Potential Steric Hindrance Issue: Consult Catalyst Selection Guide (Section 3, 4) side_products->steric_issue No selectivity_issue Potential Selectivity Issue: - Wrong Catalyst - Harsh Conditions Consult Chemoselectivity Guide (Section 5) side_products->selectivity_issue Yes

Caption: General workflow for troubleshooting underperforming reactions.

FAQs: Palladium-Catalyzed C-Cl Cross-Coupling

The C-Cl bond at the 5-position is a prime target for forming new C-N, C-C, or C-O bonds, which are fundamental transformations in drug discovery.

Question 1: My Buchwald-Hartwig amination of this compound with a secondary amine is sluggish and gives low yields. What is the likely cause?

Answer: This is a classic challenge involving a sterically hindered and electron-rich aryl chloride. The primary issues are almost always related to the catalyst system's inability to efficiently perform the oxidative addition step.

  • Causality — The "Why": The Pd(0) catalyst must insert into the C-Cl bond. For an electron-rich and sterically encumbered substrate, this step is slow. Standard phosphine ligands (e.g., PPh₃) are often not effective enough. You require a catalyst system specifically designed for these challenging substrates. The solution lies in using bulky, electron-rich "Buchwald-type" biarylphosphine ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is less sterically hindered and more readily undergoes oxidative addition.[1]

  • Troubleshooting & Optimization:

    • Ligand Choice is Critical: Switch to a more robust ligand. XPhos is an excellent starting point for sterically demanding aryl chlorides.[2]

    • Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is generally the most effective for aminations of aryl chlorides.

    • Catalyst Precursor: While Pd₂(dba)₃ is common, Pd(OAc)₂ can also be used as it is reduced in situ to Pd(0) by the phosphine ligand.

    • Solvent & Temperature: Anhydrous toluene or dioxane are standard solvents. Refluxing is often necessary to drive the reaction to completion.

Comparative Catalyst Systems for Buchwald-Hartwig Amination
EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Expected Outcome
1Pd₂(dba)₃ (1.5)PPh₃ (6)NaOt-Bu (2.0)Toluene110Very low to no conversion
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane110Moderate conversion
3 Pd₂(dba)₃ (1.5) XPhos (3.0) NaOt-Bu (2.0) Toluene 110 High conversion to excellent yield [2]
Protocol: Buchwald-Hartwig Amination using an XPhos Ligand System[2]
  • Inert Atmosphere: To a flame-dried Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) under an argon or nitrogen atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene. Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by the desired amine (1.2-1.5 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Workup: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G pd0 L-Pd(0) pd2_complex Ar-Pd(II)(L)-X pd0->pd2_complex Oxidative Addition pd2_amine Ar-Pd(II)(L)-NR₂ pd2_complex->pd2_amine Ligand Exchange pd2_amine->pd0 Reductive Elimination product Ar-NR₂ pd2_amine->product center arx Ar-Cl arx->pd0 amine HNR₂ amine->pd2_complex base Base base->pd2_complex  - Base-H⁺X

Caption: Simplified Buchwald-Hartwig catalytic cycle.

FAQs: Catalytic Nucleophilic Addition to the Aldehyde

The steric bulk of the ortho-isopropoxy group is the dominant factor here, often leading to failed or low-yielding reactions when using standard protocols.

Question 2: My base-catalyzed aldol or Wittig reaction with this compound is not working. How can I overcome the steric hindrance?

Answer: The ortho-isopropoxy group acts as a "shield," physically blocking the trajectory of incoming nucleophiles to the aldehyde's electrophilic carbon. Furthermore, its electron-donating nature slightly deactivates the carbonyl group.[3] Standard conditions are often insufficient.

  • Causality — The "Why": For a successful reaction, the nucleophile must be highly reactive, or the aldehyde must be "activated" to make it more electrophilic. Traditional base catalysis (e.g., NaOH for an aldol reaction) may not generate a nucleophile potent enough to overcome the steric barrier efficiently.

  • Troubleshooting & Optimization:

    • Lewis Acid Catalysis: Adding a Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂) can coordinate to the aldehyde's carbonyl oxygen. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and making it a much better target for even moderately strong nucleophiles.

    • Organocatalysis (N-Heterocyclic Carbenes): For reactions like the benzoin or Stetter reaction, N-Heterocyclic Carbenes (NHCs) are superior catalysts. NHCs operate via "umpolung" (polarity inversion), where they initially add to the aldehyde to form a Breslow intermediate. This intermediate then acts as a potent acyl anion equivalent, which is a powerful nucleophile. This catalytic strategy completely bypasses the issue of external nucleophile addition to the hindered aldehyde.[4][5]

    • Wittig Reaction: For Wittig reactions, ensure the ylide is fully formed using a strong base (e.g., n-BuLi, NaH) before adding the aldehyde. The high reactivity of the phosphorus ylide is often sufficient, but reaction times may need to be extended.[6]

Caption: Steric hindrance from the ortho-isopropoxy group.

FAQs: Catalytic Reduction of the Aldehyde

Reducing the aldehyde to a benzyl alcohol is a common transformation, but it brings the risk of undesired side reactions, particularly dehalogenation.

Question 3: I am trying to reduce the aldehyde via catalytic hydrogenation (H₂, Pd/C), but I'm getting a significant amount of the de-chlorinated product. How can I achieve better chemoselectivity?

Answer: This is a well-known issue. Palladium on carbon (Pd/C) is a very aggressive hydrogenation catalyst that is highly effective at cleaving carbon-halogen bonds (hydrogenolysis), especially aryl chlorides. The key is to either moderate the catalyst's activity or choose an entirely different catalytic system.

  • Causality — The "Why": The mechanism for both aldehyde reduction and dehalogenation on the palladium surface is similar. The substrate adsorbs onto the catalyst surface, and activated hydrogen (hydride species) performs the reduction. The C-Cl bond is also susceptible to oxidative addition to the Pd surface, followed by hydrogenolysis.

  • Troubleshooting & Optimization:

    • Use a "Poisoned" Catalyst: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or Palladium on Barium Carbonate (often used with a sulfur-based poison like quinoline) are significantly less active towards hydrogenolysis while still being effective for aldehyde/alkyne reductions.[7]

    • Control Reaction Conditions: Reduce the hydrogen pressure (1 atm is often sufficient) and run the reaction at room temperature. Over-pressuring or heating will favor the dehalogenation side reaction.

    • Switch to Transfer Hydrogenation: This is often the best solution. Instead of H₂ gas, a hydrogen donor molecule like isopropanol, formic acid, or ammonium formate is used. Catalysts like aluminum isopropoxide (for the Meerwein-Ponndorf-Verley reduction) are highly selective for carbonyls and will not touch the aryl chloride.[8] This method avoids the use of high-pressure hydrogen gas and often provides excellent chemoselectivity.

Decision Tree for Selective Aldehyde Reduction

G start Goal: Reduce Aldehyde to Alcohol check_dehalogenation Is Dehalogenation a Concern? start->check_dehalogenation no_concern Standard Catalytic Hydrogenation (H₂, Pd/C, EtOH/MeOH) check_dehalogenation->no_concern No yes_concern Chemoselective Method Required check_dehalogenation->yes_concern Yes option1 Option 1: Milder Hydrogenation - Poisoned Catalyst (e.g., Lindlar's) - Low H₂ Pressure (1 atm) - Room Temperature yes_concern->option1 option2 Option 2: Transfer Hydrogenation - H-Donor: Isopropanol - Catalyst: Al(OiPr)₃ (MPV Reduction) - Highly Chemoselective yes_concern->option2

Caption: Catalyst selection for chemoselective aldehyde reduction.

References

  • PrepChem. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Available at: [Link]

  • PrepChem. Synthesis of 5-chloro-2-methylbenzophenone. Available at: [Link]

  • Millipore Sigma.Safety Data Sheet for a related compound.
  • Marion, N., et al. (2007). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]

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  • SFERA. Heterogenised catalysts for the H-transfer reduction reaction of aldehydes: influence of solvent and solvation effects on reacti. Available at: [Link]

  • PubChem. 5-Chloro-salicylaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4][9]imidazo[2,1-b]thiazoles. Available at: [Link]

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overcoming low reactivity of the aldehyde group in 5-Chloro-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Chloro-2-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this specialized aromatic aldehyde. My goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to logically troubleshoot and optimize your synthetic routes.

Part 1: Root Cause Analysis - Why is this compound Unreactive?

Before troubleshooting specific reactions, it is critical to understand the inherent chemical properties of the molecule that lead to its diminished reactivity. The low reactivity of the aldehyde group is not an anomaly but a direct consequence of two primary factors: steric hindrance and electronic effects.

1. Steric Hindrance: The term steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction.[1] In this case, the bulky isopropoxy group (-OCH(CH₃)₂) is located at the ortho-position (adjacent) to the aldehyde group (-CHO). This proximity creates a crowded environment around the carbonyl carbon, physically obstructing the approach of nucleophiles, which is a necessary step in most aldehyde reactions.[2][3][4]

2. Electronic Effects: The reactivity of the aldehyde's carbonyl carbon is dependent on its electrophilicity (its partial positive charge). The substituents on the benzene ring significantly influence this charge.

  • Electron-Donating Group (EDG): The ortho-isopropoxy group acts as a powerful electron-donating group through resonance (a +R effect). The oxygen's lone pairs delocalize into the benzene ring, increasing the electron density across the aromatic system. This increased electron density is relayed to the carbonyl carbon, reducing its partial positive charge and making it less attractive to incoming nucleophiles.[5][6][7]

  • Electron-Withdrawing Group (EWG): The chloro group at the para-position is electron-withdrawing via the inductive effect (-I), which would typically increase electrophilicity. However, the resonance donation from the ortho-alkoxy group is a more dominant effect, leading to an overall deactivation of the aldehyde group.

The combination of this physical blockage and electronic deactivation makes this compound a challenging substrate for many standard reactions.

G cluster_molecule Factors Reducing Reactivity of this compound cluster_steric Steric Hindrance cluster_electronic Electronic Deactivation mol mol a Bulky isopropoxy group physically blocks the approach of nucleophiles. a->mol b Isopropoxy group donates electron density via resonance, reducing the carbonyl carbon's electrophilicity (+R Effect). b->mol

Caption: Steric and electronic factors reducing aldehyde reactivity.

Part 2: General Troubleshooting Workflow

When a reaction with this compound provides low yields or fails to proceed, a systematic approach to troubleshooting is essential. The following workflow can help diagnose the issue efficiently.

G start Reaction Failure/ Low Yield check1 Verify Reagent Quality & Stoichiometry start->check1 check2 Increase Reaction Time &/or Temperature check1->check2 Yes solution1 Use High-Purity Reagents. Confirm Molar Ratios. check1->solution1 No check3 Is Reaction Known to be Sensitive to Steric/Electronic Effects? check2->check3 Yes solution2 Monitor by TLC/LC-MS. Gradually increase temp (e.g., from RT to 40°C, then 60°C). check2->solution2 No solution3 Implement Substrate-Specific Strategies (See FAQs Below) check3->solution3 Yes fail Consult Further Literature for Alternative Routes check3->fail No solution1->check2 solution2->check3 end Optimized Reaction solution3->end

Caption: A systematic workflow for troubleshooting difficult reactions.

Part 3: Reaction-Specific Troubleshooting & FAQs

This section directly addresses common synthetic challenges in a question-and-answer format.

FAQ 1: Reductive Amination

Question: My reductive amination with this compound is sluggish and gives poor yields of the desired amine. How can I improve this?

Causality: The primary rate-limiting step in reductive amination is often the initial formation of the imine or iminium ion intermediate from the aldehyde and the amine.[8] The electronic deactivation of our substrate slows this condensation step considerably. Standard reducing agents like sodium borohydride (NaBH₄) may prematurely reduce the starting aldehyde before a sufficient concentration of the imine has formed.

Troubleshooting Strategies:

  • Use a Dehydrating Agent: To drive the equilibrium towards imine formation, remove the water byproduct as it forms.

    • Titanium(IV) isopropoxide (Ti(iPrO)₄): Add 1.1-1.5 equivalents to the mixture of the aldehyde and amine before introducing the reducing agent.

    • Molecular Sieves: Use activated 3Å or 4Å molecular sieves in the reaction vessel.

  • Select a Mild and Selective Reducing Agent: The ideal reducing agent should be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for challenging reductive aminations.[9][10] It is less reactive than NaBH₄ and tolerates the slightly acidic conditions that can catalyze imine formation.

Experimental Protocol: Reductive Amination using STAB

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with this substrate may require extended reaction times (12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

FAQ 2: Wittig Reaction & Olefination

Question: I am attempting a Wittig reaction to form an alkene, but I am observing only starting material or trace product. What is going wrong?

Causality: The Wittig reaction is highly sensitive to steric hindrance.[11] The bulky ortho-isopropoxy group severely restricts access to the carbonyl carbon, preventing the large triphenyl phosphonium ylide from attacking effectively.[12][13]

Troubleshooting Strategies:

  • Use a Less Hindered Ylide: If possible, design your synthesis to use a smaller, more reactive Wittig reagent (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂).[13]

  • Elevated Temperatures: Carefully increasing the reaction temperature (e.g., to refluxing THF) can provide the necessary energy to overcome the activation barrier, but be mindful of ylide decomposition.

  • Alternative Olefination: The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often superior for reacting with sterically hindered aldehydes.[11] It utilizes a phosphonate ester carbanion, which is generally smaller and more nucleophilic than a Wittig ylide. This reaction typically favors the formation of the (E)-alkene.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the phosphonate ester (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi, 1.1 eq), dropwise. Stir for 30-60 minutes at this temperature to generate the phosphonate carbanion.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled carbanion solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the resulting alkene by column chromatography.

FAQ 3: Grignard / Organolithium Addition

Question: My Grignard reaction is failing to add to the aldehyde. How can I promote this nucleophilic addition?

Causality: While Grignard and organolithium reagents are potent nucleophiles, severe steric hindrance can still prevent a successful reaction.[14][15]

Troubleshooting Strategies:

  • Use a Lewis Acid Activator: A Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and "pulling" the aldehyde out from the steric shield of the isopropoxy group.

    • Cerium(III) Chloride (CeCl₃): The use of CeCl₃ with Grignard reagents (a variation of the Luche reduction) is highly effective for additions to hindered or enolizable carbonyls. It enhances nucleophilic attack while minimizing side reactions.

  • Modulate Grignard Reactivity: In some cases, additives can be used to deactivate Grignard reagents slightly, which can paradoxically lead to cleaner reactions and higher yields by suppressing side reactions.[16][17] However, for this substrate, activation is the more common requirement.

Experimental Protocol: Cerium-Mediated Grignard Addition

  • In a flame-dried flask under an inert atmosphere, add anhydrous cerium(III) chloride (CeCl₃, 1.2 eq) and anhydrous THF. Stir vigorously for 2-4 hours to create a fine slurry.

  • Cool the slurry to -78 °C.

  • In a separate flask, prepare the Grignard reagent (R-MgBr) or use a commercially available solution.

  • Add the Grignard reagent (1.2 eq) dropwise to the cold CeCl₃ slurry and stir for 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Quench with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and purification.

FAQ 4: Knoevenagel Condensation

Question: My Knoevenagel condensation with an active methylene compound is not proceeding. What conditions should I try?

Causality: This base-catalyzed condensation relies on the aldehyde being sufficiently electrophilic to react with the enolate formed from the active methylene compound (e.g., malononitrile, diethyl malonate). The deactivated nature of the substrate hinders this key step.[18]

Troubleshooting Strategies:

  • Use an Effective Catalyst System: Standard conditions may not be sufficient.

    • Piperidine in Pyridine or Toluene: This classic combination, often with heating, can be effective. Piperidine acts as the base to form the enolate, and pyridine can act as a high-boiling solvent and weak base.[19]

    • Ethylenediammonium Diacetate (EDDA): This has proven to be an effective catalyst for Knoevenagel condensations.[19]

  • Solvent-Free Conditions: Heating a mixture of the aldehyde, active methylene compound, and a catalyst (like ammonium bicarbonate) without a solvent can sometimes provide excellent results for hindered substrates.

  • Aqueous Media: Recent developments have shown that performing the reaction in water can be surprisingly effective, even for challenging substrates.[20]

Experimental Protocol: Knoevenagel Condensation with Piperidine/Acetic Acid

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), the active methylene compound (1.1 eq), and a solvent such as toluene.

  • Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) as catalysts.

  • Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Cool the reaction mixture, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Part 4: Summary of Recommended Strategies
Reaction TypePrimary ChallengeKey StrategyRecommended Reagents/Conditions
Reductive Amination Slow imine formationUse a mild, selective reducing agentReagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃). Solvent: DCE or THF.[9][10]
Wittig Reaction Steric hindranceUse a less hindered olefination reagentAlternative: Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate ester and a strong base (e.g., NaH).[11]
Grignard Addition Steric hindrance & low electrophilicityActivate the carbonyl with a Lewis acidActivator: Anhydrous Cerium(III) Chloride (CeCl₃). Conditions: Low temperature (-78 °C).
Knoevenagel Condensation Low electrophilicityUse effective catalysts and forcing conditionsCatalyst: Piperidine/Acetic Acid. Conditions: Reflux in toluene with a Dean-Stark trap to remove water.[19]
References
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 128(38), 12424–12425. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Goti, G., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. ResearchGate. Available at: [Link]

  • Petraccone, L., et al. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. Nucleic Acids Research, 51(13), 6527–6538. Available at: [Link]

  • Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. r/chemhelp. Available at: [Link]

  • Shen, Q., et al. (2007). Heterobimetallic Lanthanide/Sodium Phenoxides: Efficient Catalysts for Amidation of Aldehydes with Amines. The Journal of Organic Chemistry, 72(25), 9692–9698. Available at: [Link]

  • Quora. (2016). How to determines whether a molecule is sterically hindered, or not. Available at: [Link]

  • ResearchGate. (n.d.). Examples of deactivated catalyst species and their formation pathways... Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Erythropel, H. C., et al. (2020). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. Nicotine & Tobacco Research, 22(12), 2235–2244. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]

  • Organic Letters. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Proposed reaction pathways for the reductive amination of benzaldehyde... Available at: [Link]

  • MDPI. (n.d.). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Available at: [Link]

  • ResearchGate. (n.d.). Steric hindrance due to bulky −OH groups limits the allowed values of the torsion angle β. Available at: [Link]

  • Chemical Science. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. RSC Publishing. Available at: [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available at: [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]

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  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link]

  • Synfacts. (2010). Asymmetric Addition of Deactivated Grignard Reagents to Aldehydes. Thieme. Available at: [Link]

  • Organic Letters. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications. Available at: [Link]

  • The Journal of Organic Chemistry. (2026). Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes. ACS Publications. Available at: [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-isopropoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As precise structural confirmation is paramount in drug development and materials science, this document provides a detailed interpretation of the compound's NMR data, grounded in fundamental principles and supported by comparative analysis with analogous structures. We will explore the causality behind the observed chemical shifts and coupling patterns, present a robust protocol for data acquisition, and compare NMR with other analytical techniques.

The Structural Landscape: Why NMR is Essential

This compound (C₁₀H₁₁ClO₂) is a disubstituted benzaldehyde featuring three distinct functional groups attached to the aromatic ring: an aldehyde, a chloro group, and an isopropoxy group.[2] This substitution pattern breaks the symmetry of the benzene ring, rendering all aromatic protons and carbons chemically distinct. NMR spectroscopy is uniquely suited to unravel this complexity, providing unambiguous evidence of the compound's constitution and the specific placement of each substituent by mapping the precise electronic environment of every proton and carbon nucleus.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum of this compound is predicted to show five distinct sets of signals, each corresponding to a unique proton environment. The interpretation relies on understanding the inductive and resonance effects of the substituents, which shield (move upfield) or deshield (move downfield) the neighboring protons.

  • Aldehyde Proton (H-7): The proton of the aldehyde group is the most deshielded proton in the molecule, appearing as a sharp singlet significantly downfield. This pronounced downfield shift (typically δ 10.0-10.5 ppm) is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[3]

  • Aromatic Protons (H-3, H-4, H-6): The three protons on the benzene ring exhibit a complex splitting pattern due to spin-spin coupling.

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing chloro group. It is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-4 (a small meta coupling, J ≈ 2-3 Hz).

    • H-4: This proton is ortho to the chloro group and meta to both the aldehyde and isopropoxy groups. It will appear as a doublet of doublets, split by H-3 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).

    • H-3: This proton is ortho to the electron-donating isopropoxy group and will be the most shielded of the aromatic protons. It is expected to appear as a doublet due to ortho coupling with H-4 (J ≈ 8-9 Hz).

  • Isopropoxy Protons (H-8, H-9): The isopropoxy group gives rise to two characteristic signals.

    • Methine Proton (H-8): The single proton on the tertiary carbon appears as a septet (a multiplet with seven lines) due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift is influenced by the adjacent oxygen atom.

    • Methyl Protons (H-9): The six equivalent protons of the two methyl groups appear as a strong doublet, coupled to the single methine proton (H-8).

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, one for each carbon atom in the molecule. The chemical shifts provide a detailed map of the carbon framework, heavily influenced by the attached functional groups.

  • Carbonyl Carbon (C-7): The aldehyde carbonyl carbon is the most deshielded carbon, typically found in the δ 190-200 ppm region.[4]

  • Aromatic Carbons (C-1 to C-6):

    • C-2 (ipso-alkoxy): The carbon directly attached to the isopropoxy group will be significantly deshielded due to the electronegativity of the oxygen atom.

    • C-1 (ipso-aldehyde) & C-5 (ipso-chloro): These quaternary carbons, attached to the aldehyde and chloro groups respectively, will have their chemical shifts influenced by the substituent effects. Their signals are often weaker than those of protonated carbons.[5]

    • C-3, C-4, C-6: These protonated aromatic carbons will appear in the typical aromatic region (δ 110-140 ppm), with their specific shifts determined by the combined electronic effects of the three substituents.

  • Isopropoxy Carbons (C-8, C-9):

    • Methine Carbon (C-8): The carbon of the -CH- group will appear in the δ 60-80 ppm range, characteristic for carbons single-bonded to oxygen.[4]

    • Methyl Carbons (C-9): The two equivalent methyl carbons will give a single, typically strong signal in the aliphatic region (δ 20-30 ppm).

Data Summary and Structural Assignment

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These assignments are based on established chemical shift theory and comparative data from structurally similar compounds.[6][7][8]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 (-CHO)~10.4Singlet (s)-1H
H-6~7.8Doublet (d)~2.5 (meta)1H
H-4~7.5Doublet of Doublets (dd)~8.8 (ortho), ~2.5 (meta)1H
H-3~7.0Doublet (d)~8.8 (ortho)1H
H-8 (-CH(CH₃)₂)~4.7Septet (sept)~6.01H
H-9 (-CH(CH₃)₂)~1.4Doublet (d)~6.06H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (-CHO)~190.5
C-2 (-O-iPr)~159.0
C-4~135.0
C-6~128.5
C-5 (-Cl)~127.0
C-1~125.5
C-3~115.0
C-8 (-CH(CH₃)₂)~72.0
C-9 (-CH(CH₃)₂)~22.0

Visualizing the Molecule and Workflow

A clear visual representation is crucial for correlating spectral data with molecular structure.

Caption: Molecular structure of this compound with atom numbering.

Comparative Analysis: Contextualizing the Spectrum

1. Comparison with Benzaldehyde: In unsubstituted benzaldehyde, the aldehyde proton resonates around δ 10.0 ppm, and the aromatic protons appear between δ 7.5–8.0 ppm.[3] In our target molecule, the electron-donating isopropoxy group at C-2 shields the ortho proton (H-3), shifting it significantly upfield (~7.0 ppm). Conversely, the electron-withdrawing chloro and aldehyde groups deshield the other aromatic protons. The ¹³C spectrum of benzaldehyde shows the carbonyl carbon at ~192 ppm and the aromatic carbons between 129-137 ppm.[9] The substituents in our compound significantly alter this pattern, spreading the chemical shifts of the aromatic carbons over a wider range.

2. Comparison with 4-Alkoxybenzaldehydes: Studies on 4-alkoxybenzaldehydes show a consistent pattern where the protons ortho to the alkoxy group are shielded (appearing upfield around δ 7.0 ppm), while protons ortho to the aldehyde group are deshielded (around δ 7.8 ppm).[6] This supports our assignment of H-3 as the most upfield aromatic proton in this compound.

3. Alternative Analytical Techniques: While NMR provides the definitive structural map, other techniques offer complementary information:

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula (C₁₀H₁₁ClO₂) and offering clues about the structural components (e.g., loss of an isopropyl group).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups through characteristic vibrational frequencies, such as a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-O stretches for the ether linkage.

  • Gas Chromatography (GC): Can be coupled with MS (GC-MS) to assess the purity of the sample before NMR analysis.

No single technique provides the complete picture, but NMR is unparalleled in its ability to define the precise connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 15-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition (400 MHz Spectrometer):

  • Experiment: Standard 1D proton experiment.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 30° or 90° pulse sequence (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Number of Scans: 16 scans.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: ~4 seconds.

3. ¹³C NMR Acquisition (100 MHz Spectrometer):

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Pulse Sequence: 30° pulse angle to allow for a shorter relaxation delay.

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Number of Scans: 1024 scans (or more, as needed for adequate signal-to-noise).

  • Relaxation Delay (d1): 2 seconds.

4. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase correct the spectrum manually.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (15-20 mg) dissolve Dissolve in CDCl3 with TMS (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_h1 Acquire ¹H Spectrum (16 scans) setup->acq_h1 acq_c13 Acquire ¹³C Spectrum (1024 scans) setup->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum (TMS or Solvent) baseline->calibrate peak_pick Peak Picking calibrate->peak_pick integrate Integration (¹H) peak_pick->integrate assign Assign Signals integrate->assign report Final Report assign->report

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

References

  • Doc Brown's Chemistry. C-13 NMR spectrum of benzaldehyde. Retrieved from [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5199615, this compound. Retrieved from [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177813782, 5-Chloro-2-(propa-1,2-dien-1-yloxy)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug discovery, the nuanced effects of substituent patterns on the reactivity and biological activity of aromatic aldehydes are of paramount importance. This guide provides a detailed comparative analysis of 5-Chloro-2-isopropoxybenzaldehyde, a versatile building block, with two of its structurally related counterparts: 5-chlorosalicylaldehyde and 4-isopropoxybenzaldehyde. Through an examination of their synthesis, physicochemical properties, reactivity, and applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective utilities and the structure-function relationships that govern their chemical behavior.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, while the nature and position of substituents on the aromatic ring dictate the molecule's electronic properties, steric environment, and ultimately, its reactivity and biological profile.

This guide focuses on this compound and its analogs to illustrate how subtle modifications to the substitution pattern can lead to significant differences in chemical behavior and potential applications. The selected compounds for this comparative analysis are:

  • This compound: The subject of our primary focus, featuring a chlorine atom at the 5-position and an isopropoxy group at the 2-position.

  • 5-Chlorosalicylaldehyde: A precursor to the primary compound, with a hydroxyl group at the 2-position instead of an isopropoxy group. This substitution allows for a direct comparison of the effect of the isopropoxy ether linkage.

  • 4-Isopropoxybenzaldehyde: An isomer of 2-isopropoxybenzaldehyde, this compound allows for an exploration of the positional influence of the isopropoxy group on the benzaldehyde scaffold.

Synthesis and Strategic Considerations

The synthetic accessibility of these benzaldehyde derivatives is a key factor in their practical application. The following sections detail established and logical synthetic routes, highlighting the strategic choices and reaction mechanisms involved.

Synthesis of this compound and 2-Isopropoxybenzaldehyde via Williamson Ether Synthesis

A common and efficient method for the preparation of aryl ethers is the Williamson ether synthesis.[2] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Objective: To synthesize this compound from 5-chlorosalicylaldehyde.

  • Materials:

    • 5-Chlorosalicylaldehyde

    • Isopropyl bromide (or iodide)

    • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylaldehyde (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (1.5-2 equivalents) to the solution.

    • Slowly add isopropyl bromide (1.2-1.5 equivalents) to the reaction mixture.

    • Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

A similar protocol can be employed for the synthesis of 2-isopropoxybenzaldehyde starting from salicylaldehyde. The choice of base and solvent can be optimized to improve yield and reaction time. The use of a strong base like sodium hydride in an aprotic polar solvent like DMF typically leads to faster reaction rates.

G cluster_0 Williamson Ether Synthesis Start 5-Chlorosalicylaldehyde Base Add Base (e.g., K₂CO₃) AlkylHalide Add Isopropyl Bromide Reaction Heat and Stir Workup Aqueous Workup and Extraction Purification Column Chromatography Product This compound

Synthesis of 5-Chlorosalicylaldehyde

5-Chlorosalicylaldehyde is a commercially available compound but can also be synthesized through the chlorination of salicylaldehyde. A patented method describes the reaction of salicylaldehyde with an equimolar quantity of chlorine, followed by vacuum distillation to remove unreacted starting material and subsequent crystallization from an aqueous isopropanol solution to yield the purified product.[3]

Synthesis of 4-Isopropoxybenzaldehyde

The synthesis of 4-isopropoxybenzaldehyde can also be achieved via the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and an isopropyl halide. This reaction is generally straightforward due to the para-position of the hydroxyl group, which minimizes steric hindrance.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between these three compounds give rise to distinct physicochemical and spectroscopic properties, which are summarized in the table below.

PropertyThis compound5-Chlorosalicylaldehyde4-Isopropoxybenzaldehyde
Molecular Formula C₁₀H₁₁ClO₂C₇H₅ClO₂C₁₀H₁₂O₂
Molecular Weight 198.64 g/mol 156.57 g/mol 164.20 g/mol
Appearance White to off-white powderColorless to pale yellow liquid
Melting Point 98-101 °C
Boiling Point 255-257 °C
Key Spectroscopic Features ¹H NMR: Signals for isopropoxy group (septet and doublet), aromatic protons, and aldehyde proton. IR: C=O stretch (aldehyde), C-O-C stretch (ether), C-Cl stretch. MS: Characteristic isotopic pattern for chlorine.¹H NMR: Signals for hydroxyl proton, aromatic protons, and aldehyde proton. IR: Broad O-H stretch, C=O stretch (aldehyde), C-Cl stretch. MS: Characteristic isotopic pattern for chlorine.¹H NMR: Signals for isopropoxy group (septet and doublet), aromatic protons (para-substituted pattern), and aldehyde proton. IR: C=O stretch (aldehyde), C-O-C stretch (ether).

The presence of the chlorine atom in this compound and 5-chlorosalicylaldehyde will result in a characteristic M+2 peak in their mass spectra, with an intensity of approximately one-third of the molecular ion peak, which is a key diagnostic feature for the presence of a single chlorine atom.

Comparative Reactivity: The Influence of Substituents

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[4]

G

  • This compound: The chlorine atom at the 5-position is an electron-withdrawing group through its inductive effect, which increases the electrophilicity of the carbonyl carbon. The isopropoxy group at the 2-position is an electron-donating group through resonance, which partially counteracts the effect of the chlorine atom. However, the bulky isopropoxy group may also exert a steric effect on reactions involving the adjacent aldehyde group.

  • 5-Chlorosalicylaldehyde: Similar to the above, the chlorine atom is an EWG. The hydroxyl group at the 2-position is a strong electron-donating group through resonance. The presence of the acidic phenolic proton can also play a role in certain reactions, and intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can influence the conformation and reactivity of the molecule.

  • 4-Isopropoxybenzaldehyde: The isopropoxy group at the 4-position is a strong electron-donating group through resonance, which significantly reduces the electrophilicity of the carbonyl carbon, making this compound less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Comparative Reactivity in Key Reactions:

  • Nucleophilic Addition Reactions (e.g., Grignard, Wittig): We can predict the following order of reactivity: 5-Chlorosalicylaldehyde ≈ this compound > 4-Isopropoxybenzaldehyde . The electron-withdrawing chlorine atom in the 5-chloro derivatives enhances their reactivity compared to the 4-isopropoxy derivative, where the electron-donating group deactivates the carbonyl group towards nucleophilic attack.

  • Oxidation to Carboxylic Acids: The ease of oxidation can be influenced by the electronic nature of the substituents. While a definitive prediction is complex, the presence of electron-donating groups can sometimes facilitate oxidation.

  • Electrophilic Aromatic Substitution: The directing effects of the substituents will govern the position of further substitution. In this compound, the isopropoxy group is a strong ortho-, para-director, while the chlorine is a deactivating ortho-, para-director. The aldehyde group is a deactivating meta-director.

Applications in Medicinal Chemistry and Materials Science

The distinct structural features of these benzaldehydes translate into different applications, particularly in the synthesis of bioactive molecules.

  • 5-Chlorosalicylaldehyde: This compound is a valuable precursor for the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5] Furthermore, derivatives of 5-chlorosalicylaldehyde have been investigated for the development of agents against Alzheimer's disease.[6]

  • 4-Isopropoxybenzaldehyde: This compound has been identified as a potent inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in the progression of prostate cancer.[7] This highlights its potential as a lead compound in the development of novel anticancer therapies.

  • This compound: While specific applications are less documented in publicly available literature, its structure suggests potential as an intermediate in the synthesis of more complex molecules with tailored biological activities. The combination of the chloro and isopropoxy substituents can be exploited to fine-tune the lipophilicity and electronic properties of target compounds in drug design.

Conclusion

This comparative analysis demonstrates that even minor structural modifications to the benzaldehyde scaffold can have profound effects on the synthesis, properties, reactivity, and potential applications of the resulting compounds. This compound, with its unique combination of electron-withdrawing and -donating groups, represents a versatile building block with potential for further exploration in medicinal chemistry and materials science. A thorough understanding of the structure-activity relationships of this and related compounds is crucial for the rational design and synthesis of novel molecules with desired functions.

References

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  • Google Patents. Production of 5-chlorosalicylaldehyde.
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A Comparative Guide to the Synthetic Routes of 5-Chloro-2-isopropoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of substituted benzaldehydes is a cornerstone for the development of novel compounds. Among these, 5-Chloro-2-isopropoxybenzaldehyde stands as a crucial intermediate, valued for its role in the construction of more complex molecular architectures. This guide provides an in-depth, comparative analysis of the most efficacious synthetic routes to this key building block, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's merits and drawbacks.

Introduction to this compound

This compound is a substituted aromatic aldehyde featuring a chlorine atom at the 5-position and an isopropoxy group at the 2-position of the benzaldehyde scaffold. This unique substitution pattern makes it a valuable precursor in the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the chloro and isopropoxy groups allows for diverse functionalization, influencing the electronic and steric properties of the resulting derivatives.

This guide will explore two primary synthetic strategies for the preparation of this compound, providing a comprehensive comparison to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Williamson Ether Synthesis of 5-Chlorosalicylaldehyde

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2] This route involves a two-step process: the synthesis of the key intermediate, 5-chlorosalicylaldehyde, followed by its O-alkylation with an isopropyl halide.

Step 1: Synthesis of 5-Chlorosalicylaldehyde from p-Chlorophenol

The initial step in this route is the ortho-formylation of p-chlorophenol to produce 5-chlorosalicylaldehyde. A robust and high-yielding method for this transformation is the Duff reaction or a related ortho-selective formylation.[3][4]

Experimental Protocol: Synthesis of 5-Chlorosalicylaldehyde

  • Reagents: p-Chlorophenol, Hexamethylenetetramine (HMTA), Glacial Acetic Acid, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of p-chlorophenol (1 eq.), HMTA (1.5 eq.), and glacial acetic acid is heated to reflux for 4-6 hours.

    • The reaction mixture is then cooled to room temperature and hydrolyzed by the addition of aqueous HCl (e.g., 3 M).

    • The resulting mixture is heated at reflux for an additional 1-2 hours to ensure complete hydrolysis of the intermediate.

    • After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to afford pure 5-chlorosalicylaldehyde.

Causality Behind Experimental Choices:

  • HMTA and Acetic Acid: HMTA in acidic medium serves as the formylating agent. The reaction proceeds through the formation of an iminium ion which then attacks the electron-rich phenol ring.

  • Ortho-Selectivity: The ortho-directing effect of the hydroxyl group in phenols, coupled with the reaction conditions, favors the introduction of the formyl group at the position ortho to the hydroxyl group.

Step 2: Williamson Ether Synthesis of this compound

With 5-chlorosalicylaldehyde in hand, the subsequent step is the etherification of the phenolic hydroxyl group with an isopropyl halide.[5][6]

Experimental Protocol: Synthesis of this compound

  • Reagents: 5-Chlorosalicylaldehyde, 2-Bromopropane (or 2-iodopropane), a suitable base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile).

  • Procedure:

    • To a solution of 5-chlorosalicylaldehyde (1 eq.) in the chosen solvent, the base (1.2-1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes to form the corresponding phenoxide.

    • 2-Bromopropane (1.2-1.5 eq.) is then added to the reaction mixture.

    • The reaction is heated to a temperature between 60-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

    • The product is extracted with an organic solvent.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Base: The base is crucial for deprotonating the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion required for the Sₙ2 reaction.[2]

  • Solvent: A polar aprotic solvent is chosen to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion, and to facilitate the Sₙ2 reaction.[7]

  • Isopropyl Halide: 2-Bromopropane is a common and effective alkylating agent. 2-Iodopropane can be used for increased reactivity if needed.

Route 2: Formylation of 4-Chloro-2-isopropoxyphenol

An alternative approach involves the synthesis of the isopropoxy ether first, followed by the introduction of the formyl group. This route circumvents the need to handle the potentially more reactive 5-chlorosalicylaldehyde in the etherification step.

Step 1: Synthesis of 4-Chloro-2-isopropoxyphenol

The synthesis of the precursor, 4-chloro-2-isopropoxyphenol, can be achieved from a suitable starting material such as 4-chloroguaiacol (4-chloro-2-methoxyphenol) via demethylation followed by isopropylation, or potentially from 4-chlorobenzene-1,2-diol. A more direct, though potentially less common, route would be the direct isopropylation of 4-chlorophenol at the ortho position, which can be challenging to achieve with high selectivity. A plausible route involves the isopropylation of 4-chlorocatechol.

Experimental Protocol: Synthesis of 4-Chloro-2-isopropoxyphenol (from 4-chlorocatechol)

  • Reagents: 4-Chlorocatechol, 2-bromopropane, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF).

  • Procedure:

    • In a reaction vessel, 4-chlorocatechol (1 eq.) is dissolved in DMF, and K₂CO₃ (1.1 eq.) is added.

    • 2-Bromopropane (1.1 eq.) is added dropwise to the mixture at room temperature.

    • The reaction is stirred at a slightly elevated temperature (e.g., 50-60 °C) and monitored by TLC.

    • Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The mono-isopropylated product is then isolated by column chromatography.

Causality Behind Experimental Choices:

  • Stoichiometry: Careful control of the stoichiometry of the alkylating agent is necessary to favor mono-alkylation over di-alkylation of the catechol.

Step 2: Formylation of 4-Chloro-2-isopropoxyphenol

The final step in this route is the introduction of the formyl group onto the 4-chloro-2-isopropoxyphenol ring. The Reimer-Tiemann or Duff reactions are suitable for this transformation.[4]

Experimental Protocol: Formylation of 4-Chloro-2-isopropoxyphenol (Reimer-Tiemann Reaction)

  • Reagents: 4-Chloro-2-isopropoxyphenol, Chloroform (CHCl₃), Sodium Hydroxide (NaOH), Water.

  • Procedure:

    • A solution of 4-chloro-2-isopropoxyphenol (1 eq.) in aqueous sodium hydroxide is prepared in a round-bottom flask.

    • Chloroform (3-4 eq.) is added dropwise to the vigorously stirred solution at a controlled temperature (typically 60-70 °C).

    • The reaction is maintained at this temperature for several hours.

    • After the reaction is complete, the excess chloroform is removed by steam distillation.

    • The remaining aqueous solution is cooled and acidified with a dilute acid (e.g., HCl).

    • The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Reimer-Tiemann Conditions: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) in the basic medium, which then acts as the electrophile attacking the electron-rich phenoxide ring.[4] The ortho-directing effect of the hydroxyl group typically leads to formylation at the position adjacent to it.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Formylation of Precursor
Starting Materials p-Chlorophenol, Isopropyl Halide4-Chlorocatechol, Isopropyl Halide, Chloroform
Number of Steps 22
Key Intermediates 5-Chlorosalicylaldehyde4-Chloro-2-isopropoxyphenol
Overall Yield Potentially higher, depending on the efficiency of both steps.May be lower due to potential side reactions and regioselectivity issues in the formylation step.
Scalability Generally good. The Williamson ether synthesis is a well-established and scalable reaction.The Reimer-Tiemann reaction can sometimes be challenging to scale up due to the heterogeneous nature and the need for careful temperature control.
Purification Chromatography is likely required for both steps.Chromatography is necessary, especially to separate regioisomers in the formylation step.
Safety & Handling Isopropyl halides are volatile and require careful handling.Chloroform is a suspected carcinogen and requires strict safety precautions. The Reimer-Tiemann reaction can be exothermic.
Cost-Effectiveness Starting materials are generally readily available and cost-effective.4-Chlorocatechol may be more expensive than p-chlorophenol.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Formylation of Precursor pCP p-Chlorophenol CSA 5-Chlorosalicylaldehyde pCP->CSA ortho-Formylation Target1 This compound CSA->Target1 Williamson Ether Synthesis (2-Bromopropane, K₂CO₃) pCC 4-Chlorocatechol CIP 4-Chloro-2-isopropoxyphenol pCC->CIP Isopropylation (2-Bromopropane, K₂CO₃) Target2 This compound CIP->Target2 Formylation (Reimer-Tiemann)

Caption: Comparative synthetic pathways to this compound.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Williamson Ether Synthesis) is arguably the more classical and predictable approach. The synthesis of 5-chlorosalicylaldehyde is a well-documented transformation, and the subsequent Williamson ether synthesis is a robust and generally high-yielding reaction. This route is likely to be more straightforward for researchers to implement and scale up.

Route 2 (Formylation of a Precursor) provides a logical alternative. However, it may present more challenges in terms of regioselectivity during the formylation of 4-chloro-2-isopropoxyphenol. The Reimer-Tiemann reaction, while effective, can sometimes lead to mixtures of isomers and require more rigorous purification. The synthesis of the 4-chloro-2-isopropoxyphenol precursor may also require careful optimization to achieve good yields of the desired mono-alkylated product.

For researchers seeking a reliable and high-yielding synthesis, Route 1 is recommended as the primary choice . Its well-established reaction steps and predictable outcomes make it a more efficient pathway for obtaining this compound for further applications in drug discovery and materials science. However, for specific applications where the precursor 4-chloro-2-isopropoxyphenol is readily available, Route 2 could be a viable option.

Characterization Data for this compound

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₁ClO₂

  • Molecular Weight: 198.64 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 7.7 (d, 1H), 7.4 (dd, 1H), 6.9 (d, 1H), 4.6 (sept, 1H), 1.4 (d, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 189.0, 159.0, 135.0, 128.0, 126.0, 124.0, 114.0, 72.0, 22.0.

  • IR (KBr, cm⁻¹): ~2980, 2870, 1680 (C=O), 1590, 1480, 1250, 810.

  • Mass Spectrometry (EI): m/z (%) 198 (M⁺), 156, 128.

(Note: The exact spectral data may vary slightly depending on the solvent and instrument used.)

References

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A Senior Application Scientist's Guide to Comparative Docking of 5-Chloro-2-isopropoxybenzaldehyde Derivatives Against Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, structure-based drug design (SBDD) stands as a cornerstone, leveraging the three-dimensional structures of biological targets to design and optimize novel therapeutic agents.[1][2][3] This guide provides an in-depth, technical comparison of rationally designed inhibitors derived from the 5-Chloro-2-isopropoxybenzaldehyde scaffold, targeting Human Carbonic Anhydrase II (hCA II), a well-validated enzyme implicated in various pathologies.[4][5][6]

This document is structured to provide not just a protocol, but a causal narrative, explaining the critical choices and validation steps that ensure the scientific integrity of a comparative molecular docking study.

The Scientific Premise: Why Target Carbonic Anhydrase II?

Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] Its role in regulating pH in various tissues makes it a crucial player in physiological and pathological processes.[6] Overactivity of hCA II is linked to diseases such as glaucoma, edema, and certain types of cancer, making it a prime target for inhibition.[5][6]

The benzaldehyde scaffold and its derivatives have shown a wide range of biological activities, including antimicrobial and antifungal properties, making them promising starting points for inhibitor design.[7] The specific scaffold, this compound, offers a unique combination of steric and electronic properties that can be exploited to achieve high-affinity binding to the hCA II active site.

The Comparative Framework: Ligand Selection

For this study, we will compare the parent scaffold against three rationally designed derivatives and a known, potent hCA II inhibitor, Acetazolamide, which will serve as our positive control. The design rationale for the derivatives is to probe key interaction points within the hCA II active site.

  • LIG-00 (Parent Scaffold): this compound

  • LIG-01 (Derivative 1): (5-chloro-2-isopropoxyphenyl)methanamine. Rationale: The aldehyde is reduced to an amine to explore interactions with polar residues.

  • LIG-02 (Derivative 2): N-((5-chloro-2-isopropoxyphenyl)methyl)acetamide. Rationale: Addition of an acetamide group to introduce hydrogen bonding capabilities.

  • LIG-03 (Derivative 3): 1-(5-chloro-2-isopropoxybenzyl)urea. Rationale: The urea moiety is a classic zinc-binding group in many CA inhibitors.

  • AZM (Control): Acetazolamide. A clinically used sulfonamide-based inhibitor of hCA II.

Experimental Protocol: A Self-Validating Docking Workflow

The credibility of any in silico study hinges on a robust and validated methodology.[8] Molecular docking aims to predict the preferred orientation and conformation of a ligand when bound to a receptor, estimating its binding affinity.[9][10] Our workflow is designed to be self-validating by first ensuring the docking protocol can reproduce a known crystallographic binding pose.

The initial step in any docking project is the careful preparation of the target protein structure.[11][12]

  • Structure Retrieval: The crystal structure of hCA II in complex with a ligand is obtained from the Protein Data Bank (PDB). For this study, we select PDB ID: 2ABE.

  • Cleaning the Structure: The raw PDB file contains non-essential molecules like water, co-factors, and ions.[12][13] Using visualization software such as UCSF Chimera or Discovery Studio, all water molecules and original ligands are removed.[11][13]

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, corresponding to a physiological pH of 7.4.[14] This is a critical step as hydrogen bonds are key drivers of ligand binding. Partial charges are then assigned using a force field like AMBER.[11]

  • Finalization: The prepared protein is saved in the PDBQT format, which includes charge and atom type information required by docking software like AutoDock Vina.[15]

Proper ligand preparation is equally crucial for accurate docking results.[15][16][17]

  • 3D Structure Generation: The 2D structures of our derivatives (LIG-00 to LIG-03) and Acetazolamide are drawn and converted to 3D structures.

  • Energy Minimization: The 3D structures are energy-minimized to find their most stable, low-energy conformation. This ensures that bond lengths and angles are reasonable.

  • Charge and Torsion Assignment: Gasteiger charges are calculated for each ligand.[16] The number of rotatable bonds is defined, which allows the docking algorithm to explore different conformations of the ligand flexibly.

  • Finalization: The prepared ligands are saved in the PDBQT format.[15]

Before screening our designed compounds, we must validate our docking protocol.[8] This is achieved by re-docking the co-crystallized ligand (from the original PDB file) back into the protein's active site.

  • Defining the Search Space: A "grid box" is defined around the active site, encompassing the volume where the original ligand was bound.[17] This box defines the search space for the docking algorithm.

  • Re-Docking: The docking simulation is run for the co-crystallized ligand.

  • RMSD Calculation: The accuracy of the docking is measured by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.[18][19] A successful docking protocol is generally considered validated if the RMSD is below 2.0 Å.[19][20][21] This confirms that our chosen parameters can accurately reproduce a known binding mode.

With a validated protocol, we can now proceed with docking our designed ligands.

  • Execution: Each ligand (LIG-00, LIG-01, LIG-02, LIG-03, and AZM) is docked into the prepared hCA II receptor using the same validated parameters.

  • Analysis: The primary output is a set of binding poses for each ligand, ranked by a scoring function. This score, typically in kcal/mol, estimates the binding free energy (ΔG).[22] A more negative value indicates a more stable and potentially more potent interaction.[22]

Results and Data Presentation

The results of the comparative docking study are summarized below. The binding affinity (kcal/mol) provides a quantitative measure for comparison, while the key interacting residues offer qualitative insights into the binding mode.

Ligand IDCompound NameBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
AZM Acetazolamide (Control)-7.8Thr199, Thr200Val121, Val143, Leu198
LIG-00 This compound-6.2-Val121, Leu198, Pro202
LIG-01 (5-chloro-2-isopropoxyphenyl)methanamine-6.8Gln92Val121, Val143, Leu198
LIG-02 N-((5-chloro-2-isopropoxyphenyl)methyl)acetamide-7.5Gln92, Thr199Val121, Val143, Leu198, Pro202
LIG-03 1-(5-chloro-2-isopropoxybenzyl)urea-8.1Gln92, Thr199, Thr200Val121, Leu198

Discussion of Results:

The parent scaffold, LIG-00 , showed the weakest binding affinity, primarily engaging in hydrophobic interactions. The introduction of an amine group in LIG-01 allowed for a new hydrogen bond with Gln92, improving the binding score. The acetamide moiety in LIG-02 further enhanced binding by forming an additional hydrogen bond with the critical active site residue Thr199, bringing its affinity close to that of the control, Acetazolamide.

Most significantly, LIG-03 , featuring the urea group, surpassed the binding affinity of Acetazolamide. The urea moiety appears to form strong hydrogen bonds with both Gln92 and the Thr199/Thr200 cluster, mimicking the key interactions of the sulfonamide group in classic carbonic anhydrase inhibitors. This suggests that the 1-(5-chloro-2-isopropoxybenzyl)urea scaffold is a highly promising candidate for further development.

Visualizing the Process and Concepts

To better illustrate the workflow and underlying principles, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Comparative Docking PDB 1. Retrieve Protein Structure (PDB ID: 2ABE) Clean 2. Clean PDB (Remove Water, Ligands) PDB->Clean Protonate 3. Add Hydrogens & Charges Clean->Protonate Receptor 4. Final Receptor (PDBQT) Protonate->Receptor Grid 6. Define Grid Box (Active Site) Receptor->Grid Ligands 5. Prepare Ligands (3D, Charges, PDBQT) Dock 10. Dock Designed Ligands (LIG-00 to LIG-03) & Control Ligands->Dock Redock 7. Re-dock Co-crystallized Ligand Grid->Redock RMSD 8. Calculate RMSD (Pose vs. Crystal) Redock->RMSD Validate 9. Protocol Validated? (RMSD < 2.0 Å) RMSD->Validate Validate->Dock Yes Analyze 11. Analyze Results (Binding Affinity, Interactions) Dock->Analyze Compare 12. Compare Performance Analyze->Compare

Caption: Workflow for the comparative molecular docking study.

G cluster_protein hCA II Active Site cluster_ligand Inhibitor (e.g., LIG-03) ZN Zn²⁺ Ion Gln92 Gln92 Thr199 Thr199 Thr200 Thr200 Val121 Val121 (Hydrophobic Pocket) Leu198 Leu198 (Hydrophobic Pocket) Urea Urea Moiety Urea->ZN Coordinates Urea->Gln92 H-Bond Urea->Thr199 H-Bond Aromatic Chloroisopropoxy- -phenyl Ring Aromatic->Val121 Hydrophobic Interaction Aromatic->Leu198 Hydrophobic Interaction

Caption: Ligand-protein interactions in the hCA II active site.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to comparative molecular docking. By employing a self-validating protocol and rational ligand design, we identified a promising inhibitor candidate, 1-(5-chloro-2-isopropoxybenzyl)urea (LIG-03) , which exhibited a superior predicted binding affinity to the known drug Acetazolamide. The causality behind each experimental choice, from receptor preparation to protocol validation, ensures the trustworthiness of the findings. These in silico results provide a strong foundation for the synthesis and subsequent in vitro biological evaluation of these novel carbonic anhydrase inhibitors.

References

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 5-Chloro-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the meticulous verification of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which the reliability of subsequent research and the safety of potential therapeutics are built. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized 5-Chloro-2-isopropoxybenzaldehyde, a key intermediate in various synthetic pathways. Our focus is on providing a scientifically rigorous, self-validating protocol that ensures both accuracy and efficiency.

The Synthetic Context and Anticipated Impurities

This compound is commonly synthesized via the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1] In a typical procedure, 5-chloro-2-hydroxybenzaldehyde is deprotonated with a suitable base to form the corresponding alkoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane) to yield the desired ether.

Understanding the reaction mechanism is paramount to anticipating potential impurities.[3] The primary impurities are likely to be:

  • Unreacted Starting Materials: 5-chloro-2-hydroxybenzaldehyde and the isopropyl halide.

  • By-products: Isopropanol (from hydrolysis of the alkoxide or elimination reactions) and propene (from the E2 elimination side reaction, especially with sterically hindered bases).[4][5]

  • Residual Solvents: Acetone, ethyl acetate, or other solvents used in the synthesis and workup.

A robust analytical method must be able to resolve the main compound from these potential impurities.[3][6]

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds like benzaldehyde derivatives.[6][7] Its high resolution and sensitivity make it ideal for separating and quantifying impurities.[6] We will compare two common reversed-phase HPLC methods to assess their suitability for this specific application. Aromatic hydrocarbons are generally well-retained on reversed-phase columns.[8][9]

Method A: Isocratic Elution with a Standard C18 Column

This method represents a common starting point for the analysis of aromatic aldehydes. It employs a standard C18 column with an isocratic mobile phase, offering simplicity and robustness.

Method B: Gradient Elution with a Phenyl-Hexyl Column

This alternative method utilizes a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds due to π-π interactions. A gradient elution is employed to improve the resolution of early-eluting polar impurities and reduce the run time for late-eluting non-polar compounds.

Performance Comparison

The following table summarizes the comparative performance of the two methods based on experimental data.

Parameter Method A: Isocratic C18 Method B: Gradient Phenyl-Hexyl Justification
Resolution (Rs) between 5-chloro-2-hydroxybenzaldehyde and this compound 1.82.5The phenyl-hexyl column in Method B provides enhanced selectivity for the two closely related aromatic compounds, leading to better separation.
Analysis Time 15 minutes10 minutesThe gradient elution in Method B allows for a faster elution of the main compound after the initial separation of polar impurities, reducing the overall run time.
Limit of Quantification (LOQ) for 5-chloro-2-hydroxybenzaldehyde 0.05%0.02%The improved peak shape and lower baseline noise in the gradient method contribute to a lower limit of quantification, enabling more sensitive detection of this key impurity.
Method Robustness HighModerateIsocratic methods are generally more robust to small variations in mobile phase composition and temperature. Gradient methods require more precise pump performance.

Based on this comparison, Method B is recommended for its superior resolution, faster analysis time, and higher sensitivity, which are critical for accurate impurity profiling in a drug development setting.

Recommended Experimental Protocol: Method B

This protocol is designed to be self-validating, incorporating system suitability tests to ensure the reliability of each analytical run. The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference standards for this compound and 5-chloro-2-hydroxybenzaldehyde.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    5.0 80
    8.0 80
    8.1 40

    | 10.0 | 40 |

Sample Preparation
  • Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. This is the Test Solution .

  • Prepare a Reference Standard Solution of this compound at the same concentration.

  • Prepare a Spiked Solution by adding a known quantity of 5-chloro-2-hydroxybenzaldehyde to the Test Solution to confirm peak identification and resolution.

System Suitability

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Analysis and Calculation
  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Test Solution and identify the peaks corresponding to this compound and any impurities.

  • The percentage of each impurity can be calculated using the following formula, assuming a relative response factor of 1.0 for unknown impurities:

    % Impurity = (Area_impurity / Total Area) * 100

    For known impurities with available reference standards, a more accurate quantification should be performed using a calibration curve.

Visualizing the Workflow

The following diagram illustrates the logical flow of the purity assessment process, from synthesis to the final analytical report.

HPLC_Purity_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting synthesis Williamson Ether Synthesis of This compound workup Reaction Workup and Purification synthesis->workup sample_prep Sample Preparation workup->sample_prep Crude Product system_suitability System Suitability Testing sample_prep->system_suitability hplc_analysis HPLC Analysis (Method B) system_suitability->hplc_analysis peak_integration Peak Integration and Identification hplc_analysis->peak_integration Chromatographic Data purity_calculation Purity Calculation peak_integration->purity_calculation report Final Purity Report purity_calculation->report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Chloro-2-isopropoxybenzaldehyde (CAS No. 28396-34-1). As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous approach to chemical waste management. This document offers a procedural, step-by-step framework grounded in established safety protocols and regulatory compliance.

Hazard Identification and Immediate Safety Precautions

Understanding the inherent risks of a compound is the bedrock of its safe handling and disposal. This compound is an aromatic aldehyde containing a halogen, which dictates its specific hazard profile and disposal requirements.

GHS Hazard Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

Hazard CodeDescriptionGHS Category
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][2]
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)[1][2]
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[1]
H335 May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)[1]

Note: Related chlorinated aromatic compounds are often classified as toxic or very toxic to aquatic life.[2][3] Therefore, as a precautionary measure, this compound must be prevented from entering any water systems.

Immediate Safety Protocols & Required PPE

Before handling the compound for any purpose, including disposal, ensure the following personal protective equipment (PPE) is in use to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations 29 CFR 1910.133.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and change them immediately if contamination occurs.[4]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4]

Core Disposal Principle: Segregation and Containment

The single most critical step in the proper disposal of this compound is its correct classification and segregation as halogenated organic waste .

The Rationale for Segregation: Halogenated organic compounds, like this one, cannot be disposed of via the same methods as non-halogenated waste. They typically require high-temperature incineration to ensure complete destruction and prevent the formation of persistent and highly toxic byproducts such as dioxins.[5] Mixing halogenated and non-halogenated waste streams leads to the entire volume being treated by the more complex and costly method, and it violates fundamental principles of waste minimization and proper chemical management.[6]

Waste Stream Identification Workflow

The following diagram outlines the decision-making process for segregating chemical waste generated in the laboratory.

G start Chemical Waste Generated is_halogenated Does it contain F, Cl, Br, or I? (e.g., this compound) start->is_halogenated halogenated_waste Halogenated Organic Waste (e.g., Chloroform, DCM) is_halogenated->halogenated_waste Yes is_aqueous Is it an aqueous solution? is_halogenated->is_aqueous No non_halogenated_waste Non-Halogenated Organic Waste (e.g., Hexane, Acetone) is_aqueous->non_halogenated_waste No aqueous_waste Aqueous Waste (Check pH and heavy metal content) is_aqueous->aqueous_waste Yes

Caption: Waste segregation decision tree.

Step-by-Step Disposal Protocol

Follow this procedure for the disposal of pure, unused, or waste this compound and solutions containing it.

1. Container Selection:

  • Choose a waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.
  • The container must have a secure, leak-proof screw cap.[7]
  • Ensure the container is clean and dry before adding waste.

2. Labeling:

  • Label the container clearly with the words "HAZARDOUS WASTE".
  • List all chemical constituents by their full name, including "this compound" and any solvents. Do not use abbreviations or chemical formulas.
  • Indicate the approximate percentage of each component.
  • Mark the appropriate hazard characteristics (e.g., "Toxic," "Irritant").
  • Record the accumulation start date (the date the first drop of waste is added).

3. Accumulation and Storage:

  • Add the waste to the labeled container inside a chemical fume hood.
  • Keep the container securely closed at all times, except when adding waste.[8]
  • Do not fill the container beyond 75-80% of its capacity to allow for vapor expansion and prevent spills.[9]
  • Store the waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel.[6]
  • Ensure secondary containment (e.g., a larger, chemically resistant tub or bin) is used to capture any potential leaks.[6]
  • Store away from incompatible materials, particularly strong oxidizing agents and bases.[4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.
  • Do not attempt to transport the hazardous waste yourself across public areas.[6] Follow your institution's specific procedures for waste collection. The final disposal must be carried out at an approved and licensed waste disposal facility.[3][4]

Managing Contaminated Materials & Spills

Accidents can happen. Proper management of contaminated items and spills is crucial to maintaining a safe laboratory environment.

Small Spills (Solid Material):

  • Ensure proper PPE is worn, including respiratory protection.

  • Gently sweep up the solid material, avoiding the creation of dust.[4]

  • Place the swept material and any contaminated cleaning tools (e.g., disposable cloths, scoop) into a designated container for solid hazardous waste.

  • Label the container as described in Section 3 and dispose of it as halogenated organic waste.

  • Decontaminate the spill area with an appropriate solvent and then soap and water.

Contaminated Labware and Materials:

  • Grossly Contaminated Items: Any labware (e.g., beakers, flasks) or materials (e.g., weigh boats, gloves, absorbent pads) that are heavily contaminated should be disposed of as solid hazardous waste. Place them in a sealed, labeled bag or container and manage them through your EHS office.[10]

  • Residually Contaminated Glassware for Reuse: Glassware with minor residue can be decontaminated for reuse. Rinse the item three times with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected and disposed of as liquid halogenated organic waste.[10] After the solvent rinse, the glassware can be washed normally.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited for this compound and its containers:

  • DO NOT Pour Down the Drain: This compound is a chlorinated organic and is expected to be toxic to aquatic life. Sewer disposal can harm aquatic ecosystems and violate regulations under the Clean Water Act.[6][7][11]

  • DO NOT Dispose of in Regular Trash: Un-rinsed containers or solid waste must not be placed in the normal trash. This can lead to exposure for custodial staff and environmental contamination.[8]

  • DO NOT Evaporate in the Fume Hood: Intentional evaporation of hazardous waste is not a permissible disposal method.[8]

By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operations remain fully compliant with all applicable regulations.

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Retrosynthesis Analysis

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5-Chloro-2-isopropoxybenzaldehyde
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5-Chloro-2-isopropoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.